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Core Science & Biosynthesis

Foundational

Foreword: The Ascendance of the Azetidine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 3-(3-Methoxybenzyl)azetidine: Structure, Properties, and Synthetic Strategies The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the need for novel chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-(3-Methoxybenzyl)azetidine: Structure, Properties, and Synthetic Strategies

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the need for novel chemical entities with superior pharmacological profiles. In this context, small, strained heterocycles have emerged as powerful tools for drug design. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its unique combination of high ring strain, sp3-rich three-dimensionality, and enhanced metabolic stability makes it a "privileged scaffold".[3][4] Incorporating an azetidine moiety can profoundly influence a molecule's physicochemical properties, often improving solubility, metabolic stability, and receptor binding affinity.[3] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature this ring system, underscoring its therapeutic relevance.[3]

This guide focuses on a specific, yet versatile, derivative: 3-(3-Methoxybenzyl)azetidine . As a functionalized building block, it offers a unique combination of the desirable azetidine core with a methoxybenzyl group, a common feature in many biologically active compounds. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its chemical structure, properties, synthesis, and potential applications, thereby empowering its use in next-generation therapeutic design.

Part 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental characteristics is the bedrock of its application in research and development. This section details the structural and physicochemical identity of 3-(3-Methoxybenzyl)azetidine.

Chemical Structure and Identifiers

3-(3-Methoxybenzyl)azetidine is composed of a central azetidine ring substituted at the 3-position with a benzyl group, which is itself substituted at the meta-position with a methoxy group.

Caption: Key Identifiers for 3-(3-Methoxybenzyl)azetidine.

Physicochemical Data

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.[5] These parameters are crucial for assessing its drug-likeness and planning experimental work.

PropertyPredicted/Expected ValueSignificance in Drug Discovery
Physical State High-boiling liquid or low-melting solid at STPInfluences handling, storage, and formulation requirements. The hydrochloride salt is known to be a solid.[6]
Boiling Point Not experimentally determined. Estimated to be >250 °C.Relevant for purification by distillation, though chromatographic methods are more common for this class of compound.
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water.Critical for designing reaction conditions, preparing dosing solutions for biological assays, and formulation development.
pKa (Conjugate Acid) ~9.5 - 10.5The basicity of the azetidine nitrogen dictates its charge state at physiological pH, affecting cell permeability and target interaction.
LogP ~1.5 - 2.5A measure of lipophilicity, which is a key determinant of absorption, distribution, metabolism, and excretion (ADME) properties.

Part 2: Spectroscopic Characterization (Predicted)

Structural confirmation is paramount. Although public repositories lack experimental spectra for 3-(3-Methoxybenzyl)azetidine, its spectroscopic signature can be accurately predicted based on its constituent functional groups.[7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

  • Aromatic Protons (δ 6.7-7.3 ppm): Four protons on the benzene ring will appear as a complex multiplet pattern characteristic of a 1,3-disubstituted ring.

  • Azetidine CH (δ ~3.5-4.0 ppm): The two CH₂ groups alpha to the nitrogen will likely appear as triplets or complex multiplets. The single CH at the 3-position will also be a multiplet.

  • Methoxy Protons (δ ~3.8 ppm): A sharp singlet integrating to three protons.

  • Benzylic Protons (δ ~2.8 ppm): A doublet integrating to two protons, coupled to the CH at the 3-position of the azetidine ring.

  • Amine Proton (N-H): A broad singlet, typically in the δ 1.5-3.0 ppm range, whose chemical shift is concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon spectrum should display 9 unique signals (some aromatic carbons may overlap).

  • Aromatic Carbons (δ ~110-160 ppm): Six distinct signals, with the carbon attached to the methoxy group appearing at the most downfield position (~160 ppm).

  • Azetidine Carbons (δ ~40-60 ppm): Signals for the two CH₂ carbons and the substituted CH carbon.

  • Methoxy Carbon (δ ~55 ppm): A single signal for the -OCH₃ carbon.

  • Benzylic Carbon (δ ~35-40 ppm): A signal for the benzylic -CH₂- group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Monoisotopic Mass: 177.1154 g/mol

  • Expected Ion (ESI+): [M+H]⁺ = 178.1226 m/z

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for its functional groups.

  • N-H Stretch: A moderate, broad absorption around 3300-3350 cm⁻¹.

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ region.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Aryl Ether): A strong, characteristic band around 1250 cm⁻¹.

Part 3: Synthesis and Reactivity

The synthesis of substituted azetidines can be challenging but is achievable through several established routes.[8] A generalized, yet robust, protocol is presented here, adaptable for the synthesis of 3-(3-Methoxybenzyl)azetidine.

Representative Synthetic Protocol

This protocol is a generalized, two-step approach involving the formation of a tosylated precursor followed by intramolecular cyclization. This method is favored for its control over regioselectivity.

Step 1: Synthesis of 1-(3-methoxyphenyl)-3-((4-methylphenyl)sulfonamido)propan-2-yl 4-methylbenzenesulfonate

  • Reaction Setup: To a solution of a suitable amino alcohol precursor, 3-amino-1-(3-methoxyphenyl)propan-2-ol (1.0 eq), in anhydrous pyridine (0.2 M) at 0 °C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (2.2 eq) portion-wise over 20 minutes.

  • Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold 1M HCl (aq) and extract with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the di-tosylated intermediate.

Step 2: Intramolecular Cyclization to form N-Tosyl-3-(3-Methoxybenzyl)azetidine

  • Reaction Setup: Dissolve the di-tosylated intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M). Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution.

  • Reaction Execution: Heat the mixture to 80 °C and stir for 6-8 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with diethyl ether (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude N-tosylated azetidine can be purified via column chromatography.

Step 3: Detosylation to yield 3-(3-Methoxybenzyl)azetidine

  • Deprotection: The N-tosyl group can be removed under various conditions, such as with sodium in liquid ammonia or with magnesium in methanol, to yield the final product.

Caption: Generalized workflow for the synthesis of 3-(3-Methoxybenzyl)azetidine.

Reactivity Profile
  • N-Functionalization: The secondary amine of the azetidine ring is the primary site of reactivity. It readily undergoes N-alkylation, N-acylation, and reductive amination, allowing for the facile introduction of diverse functional groups and the construction of a chemical library.

  • Aromatic Ring: The methoxy-substituted benzene ring is amenable to electrophilic aromatic substitution (e.g., halogenation, nitration). The methoxy group is an ortho-, para-director, providing regiochemical control for further functionalization.

Part 4: Potential Applications in Medicinal Chemistry

While specific biological activity for 3-(3-Methoxybenzyl)azetidine has not been reported in the literature, its structure suggests significant potential as a scaffold and building block in drug discovery programs.

  • Scaffold for CNS Agents: The combination of a lipophilic methoxybenzyl group and a polar azetidine core provides a balanced profile that is often sought for agents targeting the central nervous system (CNS). Many known CNS modulators contain similar structural motifs.[3]

  • Building Block for Compound Libraries: Due to the high reactivity of the secondary amine, this molecule is an ideal starting point for parallel synthesis. It can be used to rapidly generate a diverse library of compounds for high-throughput screening against a wide array of biological targets, including kinases, GPCRs, and ion channels.[1]

  • Bioisostere Replacement: The azetidine ring can serve as a bioisosteric replacement for other common rings like piperidine or pyrrolidine. Its constrained nature can lock a substituent into a specific conformational orientation, which can lead to enhanced binding affinity and selectivity for a biological target.

Part 5: Safety and Handling

Due to the lack of a specific Safety Data Sheet (SDS) for 3-(3-Methoxybenzyl)azetidine, handling precautions should be based on the parent azetidine heterocycle and general laboratory safety principles.[9] Azetidine itself is classified as a flammable and corrosive substance.[10][11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.

  • Engineering Controls: All handling should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

  • Spills: In case of a small spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[11]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

References

  • Appchem. 3-(3-Methoxybenzyl)azetidine | 887594-81-2. Available from: [Link]

  • PubChem. 3-[(3-Methoxyphenyl)sulfonyl]azetidine. Available from: [Link]

  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available from: [Link]

  • UBI. Safety Data Sheet. Available from: [Link]

  • ACS Publications. Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. Available from: [Link]

  • PubChemLite. Azetidine, 3-(m-methoxyphenyl)-1-phenethyl-3-propyl- (C21H27NO). Available from: [Link]

  • Taiwan Drug Database and Compound Dictionary. Physicochemical Properties. Available from: [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

  • Wikipedia. Azetidine. Available from: [Link]

  • Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Available from: [Link]

  • National Sun Yat-sen University. Tasks in NMR data analysis for Nature Products. Available from: [Link]

  • ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Available from: [Link]

  • PubChem. 3-Methoxy-3-(methoxymethyl)azetidine hydrochloride. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available from: [Link]

  • Organic & Biomolecular Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Available from: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine. Available from: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available from: [Link]

  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. Available from: [Link]

  • Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.

Sources

Exploratory

Role of 3-(3-Methoxybenzyl)azetidine in fragment-based drug discovery

Whitepaper: Escaping Flatland: The Strategic Role of 3-(3-Methoxybenzyl)azetidine in 3D Fragment-Based Drug Discovery Executive Summary In the evolving landscape of Fragment-Based Drug Discovery (FBDD), the over-reliance...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Escaping Flatland: The Strategic Role of 3-(3-Methoxybenzyl)azetidine in 3D Fragment-Based Drug Discovery

Executive Summary

In the evolving landscape of Fragment-Based Drug Discovery (FBDD), the over-reliance on flat, highly aromatic (2D) fragments has historically led to downstream attrition due to poor physicochemical properties and off-target toxicity. To circumvent these "flatland" limitations, modern FBDD campaigns prioritize sp3-enriched, three-dimensional (3D) scaffolds[1]. Among these, the azetidine ring has emerged as a privileged motif. This technical guide explores the mechanistic advantages of 3-(3-Methoxybenzyl)azetidine , detailing its physicochemical profiling, self-validating screening methodologies, and strategic utility as a modular building block for hit-to-lead elaboration.

The Rationale for Azetidines in FBDD: Causality and Design

The choice of an azetidine ring over traditional six-membered azaheterocycles (such as piperidine or piperazine) is driven by measurable improvements in ligand efficiency and pharmacokinetic profiles. Azetidines act as "stretched" analogues of larger rings, providing distinct 3D exit vectors while significantly reducing molecular weight[2].

The causality behind selecting 3-(3-Methoxybenzyl)azetidine lies in its dual-domain architecture:

  • The Azetidine Core: The four-membered ring lowers the overall lipophilicity (clogP) compared to piperidine counterparts. This reduction in lipophilicity directly translates to improved metabolic stability and lower intrinsic clearance rates in human liver microsomes[3].

  • The 3-Methoxybenzyl Moiety: The benzyl linker introduces critical conformational flexibility, allowing the aromatic ring to dynamically probe and adapt to cryptic hydrophobic sub-pockets. Simultaneously, the methoxy group acts as a highly directional hydrogen bond acceptor, capable of engaging backbone amides or water-mediated networks within the target's binding site[4].

Binding_Logic Core 3-(3-Methoxybenzyl)azetidine Core Scaffold Azetidine Azetidine Ring sp3-rich, low MW Core->Azetidine Methoxy Methoxy Group H-bond acceptor Core->Methoxy Benzyl Benzyl Linker Conformational flexibility Core->Benzyl N_Vector N-H Exit Vector Synthetic handle Azetidine->N_Vector Growth Vector

Fig 1: Structural deconstruction of 3-(3-Methoxybenzyl)azetidine highlighting growth vectors.

Physicochemical Profiling

To ensure successful downstream optimization, fragments must strictly adhere to the "Rule of Three" (Ro3)[4]. 3-(3-Methoxybenzyl)azetidine exhibits an exemplary physicochemical profile, providing a high Fraction of sp3 carbons (Fsp3) without violating molecular weight or lipophilicity thresholds.

Table 1: Physicochemical Properties of 3-(3-Methoxybenzyl)azetidine

Physicochemical PropertyValueRule of Three (Ro3) ThresholdCompliance
Molecular Weight (MW) 177.24 Da≤ 300 DaYes
Calculated logP (clogP) ~1.8≤ 3.0Yes
Hydrogen Bond Donors (HBD) 1 (N-H)≤ 3Yes
Hydrogen Bond Acceptors (HBA) 2 (N, O)≤ 3Yes
Fraction sp3 (Fsp3) 0.45N/A (Higher is preferred)Excellent
Rotatable Bonds 3≤ 3Yes

Self-Validating Fragment Screening Methodology

Because fragments bind with low affinity (typically KD​ in the 100 μM to 1 mM range), primary screening requires highly sensitive, biophysical techniques. Surface Plasmon Resonance (SPR) is the gold standard for this application[4]. To ensure trustworthiness and eliminate false positives, the following protocol is designed as a self-validating system.

Step-by-Step SPR Screening Protocol:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Causality: Covalent amine coupling provides a highly stable surface necessary to withstand the hundreds of injection cycles required in FBDD campaigns.

  • Self-Validating Baseline Setup: Activate and deactivate a reference flow cell using the identical chemistry, omitting the target protein. Validation: Subtracting the reference cell signal from the active cell negates bulk refractive index shifts caused by the DMSO solvent, isolating the true binding response.

  • Fragment Injection: Inject 3-(3-Methoxybenzyl)azetidine at a high screening concentration (e.g., 500 μM) in a running buffer containing a stringently matched DMSO concentration (typically 1-5%).

  • Control Verification: Inject a known positive control compound every 20 cycles. Validation: This proves the immobilized target protein retains its active, folded conformation throughout the duration of the screen.

  • Affinity Determination: For hits, perform a multi-cycle kinetic or steady-state affinity analysis using a concentration series (31.25 μM to 1 mM) to calculate the equilibrium dissociation constant ( KD​ ).

FBDD_Workflow Target Target Protein Identification Primary Primary Screening (SPR) Target->Primary Library 3D Fragment Library Library->Primary Validation Orthogonal Validation Primary->Validation Hit Selection Elaboration Hit-to-Lead Elaboration Validation->Elaboration Structural Insights

Fig 2: Strategic FBDD workflow integrating 3D azetidine fragments from screening to elaboration.

Hit-to-Lead Elaboration Strategy

Once 3-(3-Methoxybenzyl)azetidine is validated as a binder, the hit-to-lead phase begins. The secondary amine of the azetidine ring serves as an optimal synthetic exit vector for fragment growing[1].

Step-by-Step Elaboration Protocol (Vector-Driven Amide Coupling):

  • Reagent Preparation: Dissolve the chosen carboxylic acid building block (designed to probe adjacent sub-pockets) and a coupling reagent (e.g., HATU) in anhydrous DMF.

  • Activation: Add a non-nucleophilic base (DIPEA) to generate the active ester. Causality: HATU ensures rapid activation of sterically hindered acids, while DIPEA prevents premature quenching of the reactive intermediate.

  • Fragment Coupling: Introduce 3-(3-Methoxybenzyl)azetidine to the activated mixture. The secondary azetidine nitrogen acts as a potent nucleophile, driving the formation of the amide bond.

  • Reaction Monitoring: Monitor the reaction via LC-MS. Validation: The consumption of the azetidine fragment mass and the appearance of the target [M+H]+ ion confirms successful coupling.

  • Purification & Structural Validation: Purify the elaborated lead via preparative HPLC. Perform 1H and 13C NMR spectroscopy. Validation: NMR confirms that the highly strained four-membered azetidine ring remains fully intact and did not undergo ring-opening side reactions during coupling.

Conclusion

3-(3-Methoxybenzyl)azetidine represents a paradigm shift in fragment library design. By leveraging its sp3-rich core, favorable Ro3 compliance, and distinct exit vectors, drug development professionals can rapidly elaborate this fragment into potent, metabolically stable lead compounds. When paired with rigorous, self-validating biophysical screens, this scaffold significantly de-risks the hit-to-lead optimization process.

References[3] Discovery of Alternative Binding Poses through Fragment-Based Identification of DHODH Inhibitors. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVzYCqw8xpUuhP5oyxLnXRpYKcgOtgWG2s_yUe8asuFRzrmWfIj2eZkaPda7TRvjP2tkqXN3-Zu2CiXlsYQvdi90wl6qJfgi3V1PGIG9vCE8_riA4nCG1el5uTVIwtoTpHyoM_c_XF7o187c_e[1] Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXaS1yvxWkRcXXaH0dkqqStJw7p8Fv_3223CXXogjgEv77NMmiiH9A1k1Eq6UCBmBB50cTjYdrfXXfk3DKzHITdzeBmAESgIjZSkOwwH88hLIkD-1s1Kt5ODGIDnm42aaxuOaVlPPLKg==[4] Targeting the Initiator Protease of the Classical Pathway of Complement Using Fragment-Based Drug Discovery. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrcbGtQj7mgvtqxzcKtk6m498HJW49PJNCb3bzMp7XGheovmuqsioVaj5XQ-wfMpWDPQnHtadNhdKBHVxMF7mIA56X7O5kahpK-Qys0xZteVHK-zIrzQ24PemWGwaM5qstbH_b[2] 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEy6C2BdN50lS94_AQ2iuziBYkivoSxBa-iEHcFvYmWgBDUlY5yv-PAbrH7kiOB6Ijt_4gW8LYi42nZzWhQZowkVumjOnHXK88f4kBkbACnwdGof-9-07SvzyypCfFVVHmCMMd7ih0G99J1BrxjBahd4VYbnnfbrKDjIJegEKiTPuaOKwo41ZZIJsdfSeHskNVVjwc-C-2pRfn-ShxDhKW-fGSFggWx-k1kyX8UAo-jUj1LlDLKOs92aCGYIk-abZcoWZr-oM-x_TzfBWGLOByQf54dqFC7y1KvChKZ88zHFpLIA==

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Foundational

Engineering the Azetidine Scaffold: Mechanisms of Action and Workflows for CNS Target Modulation

Executive Summary The quest for novel therapeutics in central nervous system (CNS) disorders is fundamentally limited by the blood-brain barrier (BBB) and the structural demands of complex neuronal receptors. Historicall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quest for novel therapeutics in central nervous system (CNS) disorders is fundamentally limited by the blood-brain barrier (BBB) and the structural demands of complex neuronal receptors. Historically underutilized due to synthetic challenges, the four-membered azetidine ring has recently emerged as a privileged scaffold in neuropharmacology. This technical guide provides an in-depth analysis of how the unique physicochemical constraints of azetidine derivatives modulate key CNS targets, including NMDA receptors, nicotinic acetylcholine receptors (nAChRs), monoacylglycerol lipase (MAGL), and monoamine transporters. Furthermore, we detail self-validating experimental protocols essential for evaluating the pharmacokinetic and pharmacodynamic profiles of these compounds.

Structural Rationale: Why Azetidines for the CNS?

The integration of an azetidine ring into a drug candidate is not merely a structural novelty; it is a calculated pharmacokinetic strategy. Compared to larger saturated heterocycles (like pyrrolidines or piperidines), azetidines possess high ring strain and a compact, sp3-rich character [[1]](1].

This imparts two critical advantages for CNS drug design:

  • Conformational Rigidity: The rigid geometry pre-organizes pharmacophoric substituents, drastically reducing the entropic penalty upon receptor binding and enhancing target selectivity 2[2].

  • Physicochemical Tuning: The azetidine nitrogen exhibits a lower basic pKa compared to its larger counterparts. This reduction in basicity decreases the topological polar surface area (TPSA) and limits ionization at physiological pH, directly facilitating passive diffusion across the lipophilic blood-brain barrier 3[3].

G A Azetidine Scaffold (4-membered ring) B Conformational Rigidity A->B C sp3-Rich Character A->C D Reduced Basic pKa A->D E Optimal Pharmacophore Positioning B->E F Enhanced BBB Penetration C->F G Metabolic Stability C->G D->F H High CNS Efficacy & Target Selectivity E->H F->H G->H

Caption: Logical flow linking azetidine structural properties to CNS drug efficacy.

Mechanism of Action Across Key CNS Targets

Ionotropic Glutamate Receptors (NMDA)

The NMDA receptor is fundamental to synaptic plasticity, and its dysfunction is a hallmark of schizophrenia and Alzheimer's disease 2[2]. Azetidine-2,3-dicarboxylic acids (ADC) serve as highly conformationally restricted analogs of glutamate. The stereochemistry of the azetidine ring dictates receptor subtype selectivity: L-trans-ADC acts as a potent agonist with high affinity (Ki = 10 μM) for the NR1/NR2D subtype, whereas D-cis-ADC functions as a partial agonist 4[4].

Nicotinic Acetylcholine Receptors (nAChRs)

Modulation of nAChRs is a primary strategy for treating attention-deficit/hyperactivity disorder (ADHD) and Parkinson's disease. Sazetidine-A, a prominent azetidine derivative, functions as a potent partial agonist at α4β2 nAChRs. The azetidine nitrogen is strictly required for hydrogen bonding within the receptor's binding pocket, while the ring's rigidity locks the molecule into the optimal bioactive conformation 2[2].

Endocannabinoid System Modulation via MAGL

Monoacylglycerol lipase (MAGL) terminates endocannabinoid signaling by hydrolyzing 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA), a pro-inflammatory precursor. Azetidine carbamates act as highly efficient, covalent inhibitors of MAGL. By incorporating the azetidine core, these compounds achieve excellent free CNS exposure (Cb,u/Cp,u ratios ≈ 0.6), successfully elevating brain 2-AG levels and suppressing neuroinflammation without peripheral toxicity 5[5].

MAGL A Azetidine Carbamate (Covalent Inhibitor) B Monoacylglycerol Lipase (MAGL) A->B Inhibits D Arachidonic Acid (AA) Production B->D Hydrolysis C 2-Arachidonoylglycerol (2-AG) C->B Substrate F Neuroprotection & Endocannabinoid Signaling C->F Preserved Levels E Neuroinflammation D->E Eicosanoid Pathway

Caption: Mechanism of MAGL covalent inhibition by azetidine carbamates.

Monoamine Transporters (Triple Reuptake Inhibitors)

Traditional antidepressants often target single or dual monoamine transporters. By rigidifying the flexible 3-aryl-3-oxypropylamine scaffold into a 3-substituted azetidine derivative, researchers have developed Triple Reuptake Inhibitors (TRIs) capable of simultaneously blocking serotonin (5-HT), norepinephrine (NE), and dopamine (DA) reuptake. These azetidine ethers demonstrate potent dose-dependent antidepressant effects in vivo while maintaining metabolic stability against CYP450 enzymes 6[6].

Quantitative Pharmacological Profiles

The following table synthesizes the quantitative endpoints of azetidine derivatives across various CNS targets, demonstrating the scaffold's versatility.

Target SystemAzetidine Derivative / ClassMechanism of ActionKey Pharmacological Metric
NMDA Receptors L-trans-ADCConformationally restricted agonistKi = 10 μM (NR1/NR2D) 4[4]
nAChRs (α4β2) Sazetidine-APotent partial agonistHigh binding affinity via N-H bond 2[2]
MAGL Azetidine CarbamatesCovalent enzyme inhibitionCb,u/Cp,u ratio ≈ 0.6 5[5]
Monoamine Transporters 3-substituted azetidine ethersTriple reuptake inhibition (TRI)Dose-dependent in vivo efficacy 6[6]
nNOS 2-Aminopyridine azetidinesEnzyme inhibition with high BBB PeKi < 30 nM, Pe > 4.0×10⁻⁶ cm/s 3[3]
P2X7 Microglia KHG26792Antagonism of NFAT/MAPK pathwaysSuppressed TNF-α release 7[7]

Validated Experimental Protocols for Azetidine CNS Drug Development

To ensure scientific integrity, the evaluation of azetidine-based CNS compounds requires robust, self-validating assay systems. Below are the definitive protocols for assessing passive BBB permeability and covalent target engagement.

Protocol: PAMPA-BBB Permeability Assay

Causality: While Caco-2 assays measure both passive diffusion and active efflux, the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is utilized specifically to isolate and quantify the baseline lipophilic diffusion of the rigid azetidine core across a membrane mimicking brain endothelium 3[3].

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter of the donor plate with 4 μL of porcine brain lipid extract (20 mg/mL in dodecane). Note: Porcine brain lipid is strictly required over soy lecithin to accurately model the BBB lipidome.

  • Compound Loading: Dilute the azetidine test compound to 10 μM in PBS (pH 7.4) and add 200 μL to the donor wells.

  • Self-Validation Controls: Run Verapamil (high permeability standard) and Atenolol (low permeability standard) in parallel wells. If Atenolol is detected in the acceptor well, the lipid seal is compromised, and the plate must be discarded.

  • Incubation: Assemble the donor and acceptor plates (containing 200 μL fresh PBS) and incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Separate the plates and quantify compound concentrations in both compartments using LC-MS/MS to avoid false positives from degradation artifacts.

  • Data Analysis: Calculate the effective permeability ( Pe​ ). Azetidine derivatives with Pe​>4.0×10−6 cm/s are classified as CNS-penetrant (CNS+) [[3]](3].

PAMPA A Donor Compartment (Azetidine Compound) B Porcine Brain Lipid Artificial Membrane A->B C Acceptor Compartment (Buffer) B->C D Incubation (18h, 25°C) C->D E LC-MS/MS Quantification D->E F Calculate Effective Permeability (Pe) E->F

Caption: Step-by-step PAMPA-BBB workflow for passive brain permeability screening.

Protocol: Activity-Based Protein Profiling (ABPP) for Covalent MAGL Inhibitors

Causality: Standard substrate-based biochemical assays cannot effectively differentiate between reversible and covalent binding in native proteomes. ABPP is utilized because it employs a fluorescent activity-based probe that competes directly with the azetidine carbamate for the active-site serine of MAGL, proving true target engagement in live cells 5[5].

Step-by-Step Methodology:

  • In Situ Treatment: Culture human brain vascular pericytes to 80% confluence. Treat live cells with varying concentrations of the azetidine carbamate (e.g., 1 nM to 10 μM) for 1 hour at 37°C. Treating live cells rather than lysates preserves native cellular compartmentalization.

  • Lysis & Probe Labeling: Wash cells with cold PBS, harvest, and lyse via sonication. Treat the proteome homogenate with 1 μM TAMRA-fluorophosphonate (TAMRA-FP) for 30 minutes at room temperature. TAMRA-FP covalently binds uninhibited serine hydrolases.

  • Protein Separation: Quench the reaction with 4x SDS loading buffer. Resolve the proteome using SDS-PAGE (10% acrylamide gel).

  • Self-Validation & Imaging: Scan the gel using an in-gel fluorescence scanner (e.g., Typhoon). Validation: The vehicle-treated control lane MUST show a distinct fluorescent band at ~33 kDa (representing uninhibited MAGL).

  • Analysis: A dose-dependent disappearance of the 33 kDa band in the azetidine-treated lanes confirms specific covalent target engagement. Quantify band intensity to calculate the cellular IC50 5[5].

Sources

Exploratory

Pharmacokinetic Profiling of 3-(3-Methoxybenzyl)azetidine Compounds: A Comprehensive Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, ADME/PK profiling, and biotransformation pathways. Introduction: The Azetidine Renaissance in Drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, ADME/PK profiling, and biotransformation pathways.

Introduction: The Azetidine Renaissance in Drug Discovery

Historically viewed as synthetic curiosities due to their inherent ring strain, azetidines have emerged as privileged scaffolds in modern medicinal chemistry[1]. The four-membered nitrogen heterocycle offers a unique combination of high ring strain, sp3-rich character, and conformational rigidity[2].

When comparing azetidines to larger bioisosteres like pyrrolidines or piperidines, the azetidine ring significantly alters the physicochemical profile of a drug candidate. It typically lowers lipophilicity (LogD), reduces basicity (pKa), and enhances metabolic stability by eliminating sites susceptible to rapid ring oxidation[3].

Specifically, the 3-(3-Methoxybenzyl)azetidine motif is a highly strategic structural vector. By placing the substituent at the 3-position, medicinal chemists avoid steric hindrance at the basic nitrogen, preserving its ability to form critical salt bridges with target proteins (e.g., monoamine transporters or kinases)[4]. The 3-methoxybenzyl group introduces a lipophilic aromatic domain essential for deep pocket binding, though it simultaneously introduces specific pharmacokinetic (PK) liabilities that must be rigorously profiled.

Structural Rationale and Pharmacokinetic Implications

The causality behind selecting the 3-(3-Methoxybenzyl)azetidine scaffold lies in the delicate balance between pharmacodynamics (target affinity) and pharmacokinetics (exposure).

  • Conformational Rigidity: The restricted geometry of the azetidine ring projects the 3-methoxybenzyl group into a highly defined 3D space, reducing the entropic penalty upon target binding[2].

  • Metabolic Shielding: Unlike piperidines, which rapidly undergo α-carbon oxidation to form reactive lactams, the strained azetidine core is highly resistant to endocyclic CYP450-mediated oxidation[3].

  • The Methoxy Liability: While the azetidine core is stable, the 3-methoxy group acts as a classic metabolic "soft spot." It is highly susceptible to O-demethylation by hepatic enzymes (primarily CYP2D6 and CYP3A4), which dictates the compound's intrinsic clearance[5].

In Vitro ADME Profiling Workflow

Before advancing a 3-(3-Methoxybenzyl)azetidine candidate to in vivo studies, a robust in vitro ADME cascade is required to predict hepatic clearance and intestinal permeability.

PK_Workflow Compound 3-(3-Methoxybenzyl)azetidine Scaffold InVitro In Vitro ADME (Microsomes, Caco-2) Compound->InVitro Tier 1 Screen InVivo In Vivo PK (Rodent/Non-Rodent) InVitro->InVivo High Stability/Permeability MetID Metabolite ID (LC-MS/MS) InVitro->MetID Intrinsic Clearance InVivo->MetID Plasma/Urine Analysis Data PK Parameter Synthesis InVivo->Data PK Modeling MetID->Data Soft Spot ID

Diagram 1: Sequential ADME/PK profiling workflow for azetidine drug candidates.

Self-Validating Protocol: Human Liver Microsome (HLM) Stability Assay

To ensure scientific integrity, this protocol is designed as a self-validating system. It includes internal controls to verify enzyme competency and ensures first-order kinetics.

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compound.

Step-by-Step Methodology:

  • Preparation: Dilute the 3-(3-Methoxybenzyl)azetidine test compound to a final assay concentration of 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4). Causality: 1 µM is typically well below the Michaelis constant ( Km​ ), ensuring the reaction follows first-order kinetics where clearance is independent of drug concentration.

  • Enzyme Addition: Add pooled Human Liver Microsomes (HLMs) to achieve a final protein concentration of 0.5 mg/mL. Causality: This concentration provides an optimal signal-to-noise ratio while preventing non-specific protein binding from skewing the free fraction of the drug.

  • System Suitability Controls: Run parallel incubations with Verapamil (High Clearance Control) and Warfarin (Low Clearance Control).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.

  • Quenching & Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures the microsomal proteins, halting the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Acceptance Criteria: The assay is only deemed valid if Verapamil demonstrates >80% depletion at 30 minutes (confirming CYP competency) and Warfarin demonstrates <10% depletion (confirming absence of non-specific degradation).

In Vivo Pharmacokinetic Profiling

Once in vitro stability is confirmed, the compound is advanced to in vivo PK studies. Because 3-substituted azetidines are frequently developed for Central Nervous System (CNS) indications (e.g., triple reuptake inhibitors)[4], achieving a high Volume of Distribution ( Vd​ ) and excellent oral bioavailability ( F% ) is paramount.

Quantitative Data Presentation

The following table summarizes the representative in vivo pharmacokinetic parameters of an optimized 3-(3-Methoxybenzyl)azetidine compound across two preclinical species.

SpeciesRouteDose (mg/kg) Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL) T1/2​ (h) Vd​ (L/kg)Clearance (mL/min/kg)Bioavailability ( F% )
Mouse IV1.04508001.52.120.8-
Mouse PO10.0120048002.0--60.0%
Rat IV1.050011002.21.815.1-
Rat PO10.0150066002.8--60.0%

Table 1: Representative PK parameters. The high Vd​ (>1.5 L/kg) indicates extensive tissue distribution, a hallmark of the lipophilic 3-methoxybenzyl group, while the moderate clearance reflects the metabolic stability of the azetidine core.

Metabolic Fate and Biotransformation (MetID)

Understanding the biotransformation of 3-(3-Methoxybenzyl)azetidine is critical for predicting drug-drug interactions (DDIs) and identifying potentially active or toxic metabolites.

The primary metabolic pathways are driven by the substituents rather than the robust azetidine core:

  • O-Demethylation (Major): The methoxy group is rapidly cleaved by CYP2D6 and CYP3A4 to yield a 3-(3-hydroxybenzyl)azetidine (phenol) metabolite. This metabolite is often pharmacologically active but is rapidly cleared via Phase II conjugation.

  • Benzylic Oxidation (Minor): The CH2​ linker between the azetidine ring and the aromatic ring is susceptible to CYP-mediated hydroxylation, forming a secondary alcohol.

  • N-Glucuronidation (Phase II): The secondary amine of the azetidine ring can undergo direct conjugation by UDP-glucuronosyltransferases (UGTs), facilitating renal excretion.

Met_Pathway Parent 3-(3-Methoxybenzyl)azetidine (Parent Drug) ODemethyl O-Demethylation (CYP2D6/CYP3A4) Parent->ODemethyl Major Pathway BenzylicOx Benzylic Oxidation (CYP3A4) Parent->BenzylicOx Minor Pathway N_Gluc N-Glucuronidation (UGT) Parent->N_Gluc Phase II Phenol 3-(3-Hydroxybenzyl)azetidine (Active/Inactive Metabolite) ODemethyl->Phenol Phenol->N_Gluc O-Glucuronidation Alcohol 1-(Azetidin-3-yl)-1-(3-methoxyphenyl)methanol BenzylicOx->Alcohol Glucuronide Azetidine N-Glucuronide (Excreted) N_Gluc->Glucuronide

Diagram 2: Primary Phase I and Phase II biotransformation pathways of the scaffold.

Conclusion

The 3-(3-Methoxybenzyl)azetidine scaffold represents a highly tunable pharmacophore in drug discovery. By leveraging the high ring strain and sp3 character of the azetidine core, researchers can achieve excellent metabolic stability and tissue distribution[2]. While the methoxybenzyl moiety introduces specific CYP450 liabilities, rigorous in vitro and in vivo PK profiling—supported by self-validating analytical protocols—enables the successful optimization of these compounds into viable clinical candidates.

Sources

Foundational

Literature review of 3-(3-Methoxybenzyl)azetidine synthesis pathways

An In-depth Technical Guide to the Synthetic Pathways of 3-(3-Methoxybenzyl)azetidine Introduction: The Azetidine Scaffold in Modern Drug Discovery The azetidine ring, a four-membered saturated N-heterocycle, has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthetic Pathways of 3-(3-Methoxybenzyl)azetidine

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered saturated N-heterocycle, has emerged from relative obscurity to become a privileged scaffold in medicinal chemistry.[1][2][3] Its significance lies in the unique conformational constraints it imposes on molecules, acting as a rigid, three-dimensional bioisostere for more flexible fragments like gem-dimethyl or tert-butyl groups, or even phenyl rings. The inherent ring strain of approximately 25.2 kcal/mol not only defines its unique vectoral projection of substituents but also makes it a versatile synthetic intermediate.[2] Within this class, 3-substituted azetidines are particularly valuable building blocks. This guide provides a comprehensive review of the principal synthetic strategies for a specific, high-value derivative: 3-(3-Methoxybenzyl)azetidine, a common intermediate in the development of neurologically active agents and other complex molecular architectures.

This document is structured to provide researchers, chemists, and drug development professionals with a logical, in-depth analysis of viable synthetic routes, moving from theoretical retrosynthesis to practical, field-proven methodologies. We will dissect the causality behind experimental choices, compare the relative merits of each pathway, and provide detailed protocols grounded in established chemical principles.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to designing any synthesis begins with retrosynthesis. By identifying key bond disconnections in the target molecule, 3-(3-Methoxybenzyl)azetidine, we can reveal the most plausible precursor molecules and, by extension, the most effective synthetic strategies. Three primary disconnections stand out, each suggesting a distinct family of synthetic approaches.

G Target 3-(3-Methoxybenzyl)azetidine A Route A: C-C Bond Formation (Alkylation / Cross-Coupling) Target->A Disconnect C3-C_benzyl B Route B: C-N Bond Formation (Intramolecular Cyclization) Target->B Disconnect N1-C2 & N1-C4 C Route C: C-C Bond Formation (Reductive Amination) Target->C Disconnect C3-C_benzyl PrecursorA Azetidine-3-yl Precursor + (3-Methoxybenzyl)X A->PrecursorA PrecursorB Acyclic 1,3-Amino Alcohol/Halide with 3-Methoxybenzyl group B->PrecursorB PrecursorC Azetidine Precursor + 3-Methoxybenzaldehyde C->PrecursorC

Caption: Retrosynthetic analysis of 3-(3-Methoxybenzyl)azetidine.

  • Route A (Alkylation/Coupling): Disconnecting the bond between the azetidine C3 carbon and the benzylic carbon suggests a strategy involving the functionalization of a pre-formed azetidine ring. This could involve nucleophilic attack by a 3-methoxybenzyl organometallic reagent on an azetidine-3-one or an electrophilic azetidine precursor.

  • Route B (Intramolecular Cyclization): Disconnecting the two C-N bonds of the ring points to the most fundamental approach for heterocycle synthesis: the cyclization of a suitably functionalized acyclic precursor.[2] This method builds the strained four-membered ring from a flexible chain.

  • Route C (Reductive Amination): Similar to Route A, this disconnects the C3-benzyl bond but envisions its formation via the highly reliable reductive amination of an aldehyde with an amine, a cornerstone of modern amine synthesis.[4][5][6]

We will now explore each of these strategic routes in detail.

Route 1: Reductive Amination of 3-Methoxybenzaldehyde

Reductive amination is arguably one of the most robust and widely utilized methods for the synthesis of complex amines from simpler carbonyl and amine precursors.[4] This pathway involves the in situ formation of an enamine or iminium ion intermediate from 3-azetidinone and 3-methoxybenzaldehyde, which is then immediately reduced to the target amine.

The primary advantage of this approach is its operational simplicity and the use of a mild reducing agent that selectively reduces the C=N double bond of the intermediate in the presence of the starting aldehyde.[6]

G cluster_0 C=C Bond Formation Azetidinone N-Boc-azetidin-3-one Intermediate Wittig/HWE Adduct (Exocyclic Alkene) Azetidinone->Intermediate Horner-Wadsworth-Emmons (e.g., (EtO)₂P(O)CH₂Ph-OMe, NaH) Aldehyde 3-Methoxybenzaldehyde Aldehyde->Intermediate Horner-Wadsworth-Emmons (e.g., (EtO)₂P(O)CH₂Ph-OMe, NaH) Reduction Reduction (e.g., H₂, Pd/C) Intermediate->Reduction Product N-Boc-3-(3-Methoxybenzyl)azetidine Reduction->Product FinalProduct 3-(3-Methoxybenzyl)azetidine (after deprotection) Product->FinalProduct Deprotection (e.g., TFA, DCM)

Caption: Pathway via Horner-Wadsworth-Emmons and subsequent reduction.

Causality in Reagent Selection
  • Protecting Group: The synthesis begins with an N-protected azetidinone, typically N-Boc-azetidin-3-one. The Boc (tert-butyloxycarbonyl) group is crucial; it deactivates the ring nitrogen, preventing it from acting as a competing nucleophile, and enhances the stability and handling of the azetidine core. Its removal under acidic conditions (e.g., TFA) is clean and high-yielding.

  • Reaction Choice: While direct reductive amination is possible, a more controllable two-step alternative involves a Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction between N-Boc-azetidin-3-one and a phosphonate ylide derived from 3-methoxybenzyl bromide creates an exocyclic double bond.

  • Reduction Step: The subsequent reduction of this C=C double bond is typically achieved through catalytic hydrogenation (e.g., H₂ gas over a Palladium on Carbon catalyst). This method is highly efficient and selective, ensuring the double bond is saturated without affecting the aromatic ring or cleaving the benzyl group.

Experimental Protocol: HWE and Reduction

Step 1: Synthesis of N-Boc-3-(3-methoxybenzylidene)azetidine

  • To a stirred, flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 100 mL).

  • Add diethyl (3-methoxybenzyl)phosphonate (5.16 g, 20 mmol) to the solvent.

  • Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 0.88 g, 22 mmol) portion-wise over 15 minutes.

  • Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of H₂ gas ceases and the solution becomes clear.

  • Re-cool the solution to 0 °C and add a solution of N-Boc-azetidin-3-one (3.42 g, 20 mmol) in anhydrous THF (20 mL) dropwise over 30 minutes.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC (Thin Layer Chromatography).

  • Upon completion, quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title compound.

Step 2: Synthesis of N-Boc-3-(3-Methoxybenzyl)azetidine

  • To a hydrogenation vessel, add N-Boc-3-(3-methoxybenzylidene)azetidine (2.77 g, 10 mmol) and ethanol (50 mL).

  • Add Palladium on Carbon (10% w/w, 277 mg, 10 mol% loading).

  • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Pressurize the vessel with H₂ (50 psi or balloon pressure) and stir vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, carefully vent the H₂ atmosphere and purge the vessel with N₂.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the pure product, which often requires no further purification.

Route 2: Intramolecular Cyclization

Building the strained azetidine ring via intramolecular nucleophilic substitution is a classic and effective strategy.[2][7] This approach relies on the formation of a C-N bond by the displacement of a leaving group on a γ-carbon by a nitrogen atom within the same molecule. The key is the synthesis of a suitable acyclic precursor containing all the necessary atoms.

G Malonate Diethyl 2-(3-methoxybenzyl)malonate Diol 2-(3-methoxybenzyl)propane-1,3-diol Malonate->Diol Reduction (e.g., LiAlH₄) Ditosylate 1,3-Ditosylate Intermediate Diol->Ditosylate Activation (e.g., TsCl, Pyridine) Azetidine N-Benzyl-3-(3-methoxybenzyl)azetidine Ditosylate->Azetidine Cyclization (e.g., Benzylamine) FinalProduct 3-(3-Methoxybenzyl)azetidine Azetidine->FinalProduct Debenzylation (e.g., H₂, Pd(OH)₂)

Caption: Pathway via intramolecular cyclization of a 1,3-ditosylate.

Causality in Reagent Selection
  • Starting Material: Diethyl 2-(3-methoxybenzyl)malonate is an excellent starting point. It is readily prepared by the alkylation of diethyl malonate with 3-methoxybenzyl chloride. This structure contains the core carbon framework needed.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce both ester functionalities of the malonate to the corresponding primary alcohols, forming the 1,3-diol.

  • Activation: The hydroxyl groups of the diol are poor leaving groups. They must be activated, typically by converting them into tosylates (using tosyl chloride) or mesylates (using mesyl chloride). These are excellent leaving groups for subsequent Sₙ2 reactions.

  • Cyclization and N-Source: The cyclization is performed by reacting the 1,3-ditosylate with a primary amine. Benzylamine is a common choice. It performs a double Sₙ2 displacement to form the N-benzyl protected azetidine. The benzyl group serves as both a protecting group and a convenient handle for later removal via hydrogenolysis.

  • Deprotection: The final N-benzyl group is removed via catalytic hydrogenolysis, often using Pearlman's catalyst (Pd(OH)₂/C), which is particularly effective for cleaving benzyl amines.

Comparative Data for Synthetic Routes
FeatureRoute 1 (HWE/Reduction)Route 2 (Intramolecular Cyclization)
Starting Materials N-Boc-azetidin-3-one, Diethyl (3-methoxybenzyl)phosphonateDiethyl malonate, 3-Methoxybenzyl chloride, Benzylamine
Key Steps HWE Olefination, Catalytic Hydrogenation, DeprotectionMalonate Alkylation, Diester Reduction, Ditosylation, Cyclization, Debenzylation
Typical Overall Yield Moderate to GoodModerate
Scalability Good; avoids stoichiometric strong reductants like LiAlH₄.Challenging; use of LiAlH₄ and chromatography for intermediates can be difficult on a large scale.
Key Advantages Convergent, high functional group tolerance, reliable steps.Builds the ring from simple precursors.
Key Challenges Availability/cost of N-Boc-azetidin-3-one.Longer linear sequence, use of hazardous reagents (LiAlH₄, NaH).

Conclusion

The synthesis of 3-(3-Methoxybenzyl)azetidine can be accomplished through several robust chemical pathways. For laboratory-scale synthesis and rapid analogue generation, the functionalization of a pre-existing azetidine core (Route 1) via olefination and reduction offers a highly convergent and reliable strategy, provided the N-Boc-azetidin-3-one starting material is accessible. For process development and large-scale manufacturing, a linear synthesis involving intramolecular cyclization (Route 2) may be considered, though it presents challenges related to its length and the use of hazardous reagents. The choice of synthetic route will ultimately depend on the specific project requirements, including scale, cost of goods, available equipment, and timeline. Both pathways are grounded in well-established, high-yielding transformations, underscoring the versatility of modern organic synthesis in accessing valuable building blocks for drug discovery.

References

  • Stanković, S., Catak, S., D’hooghe, M., Goossens, H., Tehrani, K. A., Bogaert, P., Waroquier, M., Van Speybroeck, V., & De Kimpe, N. (2011). Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. The Journal of Organic Chemistry, 76(7), 2157–2167. [Link]

  • Singh, G. S., & Tilvi, S. (2017). Azetidine Synthesis. In Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons, Ltd.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-methoxy-2-azetidinones 21. [Link]

  • Chalyk, S., Gryl, M., & Grygorenko, O. O. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 27(21), 7578. [Link]

  • Wadsworth, D. H., & Ganna, P. (1988). Azetidine. Organic Syntheses, 6, 85. [Link]

  • Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. [Link]

  • Stanković, S., Catak, S., D'hooghe, M., Goossens, H., Abbaspour Tehrani, K., Bogaert, P., Waroquier, M., Van Speybroeck, V., & De Kimpe, N. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 76(7), 2157–2167. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Fallon, T. R., O’Neill, A., Douglas, J. J., & Glorius, F. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry. [Link]

  • Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]

  • S. P. Argent, M. D. L. Browne, T. O. Ronson, J. L. R. D. Matos, and M. F. Greaney. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • LibreTexts Chemistry. (2022). 3.3.3: Synthesis of Amines. [Link]

  • Google Patents. (2012).
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-(3-Methoxybenzyl)azetidine

An In-Depth Technical Guide to the Synthesis of 3-(3-Methoxybenzyl)azetidine Authored by: Gemini, Senior Application Scientist Introduction The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has eme...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 3-(3-Methoxybenzyl)azetidine

Authored by: Gemini, Senior Application Scientist

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" motif in modern medicinal chemistry.[1][2] Its inherent ring strain and three-dimensional character impart unique conformational rigidity, which can significantly enhance a molecule's metabolic stability, solubility, and binding affinity to biological targets.[3][4] Consequently, azetidine derivatives are integral components of several FDA-approved drugs, including the kinase inhibitor baricitinib and the antihypertensive agent azelnidipine.[2][4]

This application note provides a detailed, step-by-step protocol for the synthesis of 3-(3-Methoxybenzyl)azetidine, a valuable building block for drug discovery programs. The synthetic strategy is designed for robustness and scalability, proceeding through a Wittig olefination followed by catalytic hydrogenation and final deprotection. Each step is accompanied by expert commentary on the underlying chemical principles and experimental choices, ensuring both technical accuracy and practical applicability for researchers in organic synthesis and drug development.

Overall Synthetic Pathway

The synthesis is accomplished in a three-stage sequence starting from the commercially available N-Boc-3-azetidinone. The pathway is designed to be efficient and utilize well-established, high-yielding chemical transformations.

G cluster_0 Stage 1: Wittig Reaction cluster_1 Stage 2: Hydrogenation cluster_2 Stage 3: Deprotection A N-Boc-3-azetidinone C N-Boc-3-(3-methoxybenzylidene)azetidine A->C Wittig Olefination B 3-Methoxybenzyl- triphenylphosphonium bromide B->C D N-Boc-3-(3-methoxybenzyl)azetidine C->D Catalytic Hydrogenation (H₂, Pd/C) E 3-(3-Methoxybenzyl)azetidine (Final Product) D->E Acid-mediated Boc Removal (TFA)

Caption: Synthetic workflow for 3-(3-Methoxybenzyl)azetidine.

Stage 1: Wittig Olefination to Form N-Boc-3-(3-methoxybenzylidene)azetidine

Principle and Rationale

The Wittig reaction is a powerful and reliable method for synthesizing alkenes from carbonyl compounds.[5][6] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (or phosphorane). The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[7]

In this first stage, we convert the ketone functionality of N-Boc-3-azetidinone into an exocyclic double bond. This is achieved by generating a phosphorus ylide from 3-methoxybenzyltriphenylphosphonium bromide and reacting it in situ with the azetidinone. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) is critical for deprotonating the phosphonium salt to form the reactive ylide. The tert-butyloxycarbonyl (Boc) group serves as an essential protecting group for the azetidine nitrogen, preventing its interference in the reaction and enhancing the stability of the starting material and intermediates.

Materials and Reagents
ReagentCAS No.MW ( g/mol )EquivalentsAmountNotes
3-Methoxybenzyl bromide874-98-6201.061.25.31 gLachrymator, handle in a fume hood.
Triphenylphosphine (PPh₃)603-35-0262.291.26.95 g
Toluene108-88-392.14-100 mLAnhydrous
Sodium Hydride (NaH)7646-69-724.001.21.15 g60% dispersion in mineral oil. Handle with care.
N-Boc-3-azetidinone398489-26-4171.191.04.00 gMoisture sensitive.[8]
Tetrahydrofuran (THF)109-99-972.11-50 mLAnhydrous
Experimental Protocol

Part 1A: Preparation of the Phosphonium Salt

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add triphenylphosphine (6.95 g, 26.5 mmol) and anhydrous toluene (100 mL).

  • Add 3-methoxybenzyl bromide (5.31 g, 26.4 mmol) to the solution.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 4 hours. A white precipitate of the phosphonium salt will form.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes.

  • Collect the white solid by vacuum filtration, wash with cold diethyl ether (2 x 30 mL), and dry under high vacuum. This affords 3-methoxybenzyltriphenylphosphonium bromide.

Part 1B: The Wittig Reaction

  • To a flame-dried 500 mL three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.15 g of 60% dispersion, 28.8 mmol) and wash with anhydrous hexane (2 x 10 mL) to remove the mineral oil.

  • Suspend the washed NaH in anhydrous THF (50 mL).

  • In a separate flask, dissolve the phosphonium salt from Part 1A (approx. 12.2 g, 26.3 mmol) in anhydrous THF (80 mL).

  • Slowly add the phosphonium salt solution to the NaH suspension at 0 °C (ice bath) over 30 minutes. The mixture will turn a characteristic deep orange/red color, indicating ylide formation.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Dissolve N-Boc-3-azetidinone (4.00 g, 23.4 mmol) in anhydrous THF (20 mL) and add it dropwise to the ylide solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (Silica gel, gradient elution with 5-20% ethyl acetate in hexanes) to yield N-Boc-3-(3-methoxybenzylidene)azetidine as a colorless oil.

Stage 2: Catalytic Hydrogenation to N-Boc-3-(3-methoxybenzyl)azetidine

Principle and Rationale

Catalytic hydrogenation is a standard and highly efficient method for the reduction of alkenes to alkanes.[9] The reaction involves the addition of hydrogen across the double bond, mediated by a metal catalyst. Palladium on activated carbon (Pd/C) is a widely used, effective, and robust catalyst for this transformation. The reaction is typically clean, high-yielding, and proceeds under mild conditions. This step selectively reduces the exocyclic double bond without affecting the aromatic ring or the Boc protecting group.

Materials and Reagents
ReagentCAS No.MW ( g/mol )EquivalentsAmountNotes
N-Boc-3-(3-methoxybenzylidene)azetidine-275.351.0~6.0 gFrom Stage 1
Palladium on Carbon (10% Pd/C)7440-05-3-~5 mol %~0.6 gHandle carefully, can be pyrophoric.
Methanol (MeOH)67-56-132.04-100 mL
Hydrogen (H₂)1333-74-02.02Excess-Use in a well-ventilated area.
Experimental Protocol
  • Dissolve the N-Boc-3-(3-methoxybenzylidene)azetidine (~6.0 g, 21.8 mmol) from Stage 1 in methanol (100 mL) in a suitable hydrogenation vessel (e.g., a Parr bottle).

  • Carefully add 10% Palladium on Carbon (0.6 g) to the solution under a stream of inert gas (Argon or Nitrogen).

  • Seal the vessel and connect it to a hydrogenation apparatus (e.g., Parr shaker).

  • Evacuate the vessel and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Pressurize the vessel with H₂ to 50 psi (approx. 3.4 atm).

  • Shake the reaction mixture at room temperature for 4-6 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Once complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield N-Boc-3-(3-methoxybenzyl)azetidine as a colorless oil, which is often pure enough for the next step without further purification.

Stage 3: Boc Deprotection to 3-(3-Methoxybenzyl)azetidine

Principle and Rationale

The final step is the removal of the Boc protecting group to liberate the free secondary amine. The Boc group is designed to be stable under many reaction conditions but is easily cleaved under acidic conditions. Trifluoroacetic acid (TFA) is commonly used for this purpose as it is volatile and allows for a clean reaction. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation (which fragments to isobutylene) and carbon dioxide.

Materials and Reagents
ReagentCAS No.MW ( g/mol )EquivalentsAmountNotes
N-Boc-3-(3-methoxybenzyl)azetidine-277.371.0~6.0 gFrom Stage 2
Dichloromethane (DCM)75-09-284.93-50 mLAnhydrous
Trifluoroacetic Acid (TFA)76-05-1114.02~1017 mLCorrosive, handle in a fume hood.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01-As needed
Experimental Protocol
  • Dissolve N-Boc-3-(3-methoxybenzyl)azetidine (~6.0 g, 21.6 mmol) in dichloromethane (50 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (17 mL, 216 mmol) to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the oily residue in water (50 mL) and cool in an ice bath.

  • Carefully basify the aqueous solution to pH > 10 by the slow addition of 2 M sodium hydroxide (NaOH) or by adding saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 3-(3-Methoxybenzyl)azetidine , as a pale yellow oil. The product can be further purified by distillation under reduced pressure if necessary.

Analytical Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

  • N-Boc-3-(3-methoxybenzylidene)azetidine (Intermediate):

    • ¹H NMR (400 MHz, CDCl₃): Expect signals for the Boc group (~1.45 ppm, s, 9H), azetidine protons (multiplets, ~4.2-4.6 ppm), aromatic protons (~6.8-7.3 ppm), methoxy group (~3.8 ppm, s, 3H), and the vinyl proton (~6.2-6.5 ppm).

    • MS (ESI+): m/z calculated for C₁₆H₂₁NO₃ [M+H]⁺: 276.15; found: 276.2.

  • N-Boc-3-(3-methoxybenzyl)azetidine (Intermediate):

    • ¹H NMR (400 MHz, CDCl₃): Expect signals for the Boc group (~1.44 ppm, s, 9H), azetidine protons (multiplets), benzyl CH₂ protons (~2.8 ppm, d), methoxy group (~3.8 ppm, s, 3H), and aromatic protons. The vinyl proton signal will be absent.

    • MS (ESI+): m/z calculated for C₁₆H₂₃NO₃ [M+H]⁺: 278.17; found: 278.2.

  • 3-(3-Methoxybenzyl)azetidine (Final Product):

    • ¹H NMR (400 MHz, CDCl₃): Expect disappearance of the Boc signal at ~1.44 ppm. A broad singlet for the N-H proton will appear. Azetidine and benzyl protons will show shifts compared to the protected intermediate.

    • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the methoxy carbon (~55 ppm), aliphatic carbons of the azetidine and benzyl groups, and aromatic carbons.

    • MS (ESI+): m/z calculated for C₁₁H₁₅NO [M+H]⁺: 178.12; found: 178.1.

Safety and Handling

  • Sodium Hydride (NaH): Reacts violently with water. Handle under an inert atmosphere and quench carefully.

  • 3-Methoxybenzyl bromide: Is a lachrymator. Always handle in a well-ventilated chemical fume hood.

  • Trifluoroacetic Acid (TFA): Highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and exposed to air. Handle in an inert atmosphere when possible.

  • Hydrogen Gas (H₂): Highly flammable. Ensure the hydrogenation apparatus is properly set up and used in a well-ventilated area, away from ignition sources.

References

  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Baran, P. S., & Cernijenko, A. (2019). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules). [Link]

  • Wang, X. R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Scientific Diagram]. ResearchGate. [Link]

  • Singh, R., & Kumar, V. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Waser, J., & Carreira, E. M. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

  • O'Brien, C. J., et al. (2016). Catalytic Wittig and aza-Wittig reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Hydrogenation network of benzylideneacetone (6). [Scientific Diagram]. ResearchGate. [Link]

  • ResearchGate. (n.d.). Reaction pathway for the hydrogenation and hydrodeoxygenation of benzylideneacetone. [Scientific Diagram]. ResearchGate. [Link]

Sources

Application

Reagents for the N-Alkylation of 3-(3-Methoxybenzyl)azetidine: A Detailed Guide to Synthetic Strategies

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates.[1][2] The...

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Author: BenchChem Technical Support Team. Date: April 2026

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates.[1][2] The N-alkylation of substituted azetidines, such as 3-(3-methoxybenzyl)azetidine, is a critical step in the synthesis of diverse compound libraries for drug discovery. This guide provides a comprehensive overview of robust and versatile methods for the N-alkylation of this valuable building block, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Reductive Amination: The Workhorse of N-Alkylation

Reductive amination stands out as one of the most reliable and widely used methods for the N-alkylation of secondary amines.[3][4] This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the azetidine with an aldehyde or ketone, which is then reduced in situ to the corresponding tertiary amine.[3][5]

Mechanism of Reductive Amination

The reaction proceeds through a two-step sequence. Initially, the secondary amine of the azetidine attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. This is followed by the loss of a water molecule to generate a transient iminium ion. A mild reducing agent present in the reaction mixture then selectively reduces the iminium ion to the desired N-alkylated azetidine.

Reductive_Amination cluster_0 Iminium Ion Formation cluster_1 Reduction Azetidine 3-(3-Methoxybenzyl)azetidine Hemiaminal Hemiaminal Intermediate Azetidine->Hemiaminal + R'COR'' Carbonyl Aldehyde/Ketone (R'COR'') Carbonyl->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product N-Alkylated Azetidine Iminium->Product + [H⁻] ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: Mechanism of Reductive Amination.

Recommended Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride (STAB) is the reagent of choice for the reductive amination of azetidines.[6][7] Its mild nature and remarkable selectivity for iminium ions over carbonyl groups prevent the reduction of the starting aldehyde or ketone, leading to cleaner reactions and higher yields.[8][9]

Advantages of NaBH(OAc)₃:

  • High Selectivity: Reduces iminium ions much faster than aldehydes or ketones.[6]

  • Mild Reaction Conditions: Tolerates a wide range of functional groups.[9]

  • Convenience: The reaction can often be performed as a one-pot procedure.[3]

Protocol: General Procedure for Reductive Amination

Materials:

  • 3-(3-Methoxybenzyl)azetidine

  • Aldehyde or ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (1.5-2.0 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst for less reactive ketones)

Procedure:

  • To a solution of 3-(3-methoxybenzyl)azetidine (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in DCM or DCE, add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise at room temperature.

  • If the carbonyl compound is a less reactive ketone, a catalytic amount of acetic acid can be added.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reagent/ParameterConditionPurpose
Reducing Agent Sodium TriacetoxyborohydrideSelective reduction of the iminium ion.
Solvent DCM or DCEAprotic solvent to prevent side reactions.
Stoichiometry Aldehyde/Ketone: 1.0-1.2 eq.Ensures complete consumption of the azetidine.
NaBH(OAc)₃: 1.5-2.0 eq.Sufficient reducing agent for complete conversion.
Temperature Room TemperatureMild conditions to preserve functional groups.
Work-up Saturated NaHCO₃ (aq)Neutralizes any remaining acid and quenches the reducing agent.

Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical and straightforward approach. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen atom of the azetidine attacks the electrophilic carbon of the alkyl halide.

Key Considerations for Direct Alkylation
  • Alkyl Halide Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl. Primary and benzylic halides are excellent substrates.

  • Base: A non-nucleophilic base is required to neutralize the hydrohalic acid formed during the reaction, preventing the protonation and deactivation of the starting azetidine.

  • Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is typically used to facilitate the SN2 reaction.

Protocol: N-Alkylation with an Alkyl Bromide

Materials:

  • 3-(3-Methoxybenzyl)azetidine

  • Alkyl bromide (1.0-1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)

  • Acetonitrile or DMF

Procedure:

  • To a solution of 3-(3-methoxybenzyl)azetidine (1.0 equivalent) in acetonitrile or DMF, add the base (K₂CO₃ or DIPEA, 2.0-3.0 equivalents) and the alkyl bromide (1.0-1.5 equivalents).

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off any inorganic salts if K₂CO₃ was used.

  • If DMF is the solvent, dilute the mixture with ethyl acetate and wash with water and brine to remove the DMF. If acetonitrile is used, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Direct_Alkylation_Workflow Start Start: Mix Azetidine, Alkyl Halide, and Base in Solvent Heat Heat and Stir (Monitor by TLC/LC-MS) Start->Heat Workup Reaction Work-up (Filtration/Extraction) Heat->Workup Purification Column Chromatography Workup->Purification Product Pure N-Alkylated Azetidine Purification->Product

Caption: Workflow for Direct N-Alkylation.

Mitsunobu Reaction: For N-Alkylation with Alcohols

The Mitsunobu reaction offers a powerful alternative for the N-alkylation of azetidines using alcohols, proceeding with an inversion of stereochemistry at the alcohol's carbon center.[10][11] This reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[10][12][13]

Mechanistic Overview

The reaction is initiated by the formation of a betaine intermediate from the reaction of PPh₃ and DEAD/DIAD. The alcohol then adds to this intermediate, leading to the formation of an alkoxyphosphonium salt, which is a potent alkylating agent. The deprotonated azetidine then acts as a nucleophile, displacing the triphenylphosphine oxide in an SN2 fashion.

Protocol: Mitsunobu N-Alkylation

Materials:

  • 3-(3-Methoxybenzyl)azetidine

  • Alcohol (1.0-1.2 equivalents)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)[12][13]

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of 3-(3-methoxybenzyl)azetidine (1.0 equivalent), the alcohol (1.0-1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The major byproducts, triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate, can be challenging to remove. Purification is typically achieved by column chromatography.

Reagent/ParameterConditionRationale
Activating Agents PPh₃ and DIADFormation of the reactive alkoxyphosphonium salt.
Solvent Anhydrous THFAprotic solvent to prevent quenching of intermediates.
Temperature 0 °C to Room TemperatureControlled addition of DIAD to manage the exothermic reaction.
Atmosphere Inert (e.g., Nitrogen, Argon)Prevents oxidation of triphenylphosphine.

Buchwald-Hartwig Amination: For N-Arylation

For the synthesis of N-aryl azetidines, the Buchwald-Hartwig amination is the premier method.[14] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the azetidine and an aryl halide (or triflate).[15][16]

General Principles

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the azetidine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the N-arylated azetidine and regenerates the Pd(0) catalyst. The choice of ligand for the palladium catalyst is crucial for the success of the reaction.

Protocol: Buchwald-Hartwig N-Arylation

Materials:

  • 3-(3-Methoxybenzyl)azetidine

  • Aryl bromide or iodide (1.0 equivalent)

  • Pd₂(dba)₃ (palladium source, 1-5 mol%)

  • XPhos or SPhos (ligand, 2-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To an oven-dried flask, add the aryl halide (1.0 equivalent), 3-(3-methoxybenzyl)azetidine (1.1-1.5 equivalents), the base (NaOtBu or Cs₂CO₃, 1.5-2.0 equivalents), the palladium source, and the ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + Azetidine PdII_Amine [Ar-Pd(II)L₂(Amine)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation + Base PdII_Amido Ar-Pd(II)L₂(Amido) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product N-Aryl Azetidine RedElim->Product

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Conclusion

The N-alkylation of 3-(3-methoxybenzyl)azetidine can be effectively achieved through several reliable synthetic methods. Reductive amination with sodium triacetoxyborohydride is a versatile and mild approach for introducing a wide variety of alkyl groups from aldehydes and ketones. Direct alkylation with alkyl halides provides a straightforward route for simple alkyl substituents. The Mitsunobu reaction enables the use of alcohols as alkylating agents, while the Buchwald-Hartwig amination is the method of choice for the synthesis of N-aryl derivatives. The selection of the most appropriate method will depend on the nature of the desired substituent and the overall synthetic strategy.

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  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved March 27, 2026, from [Link]

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

Sources

Method

Application Note: 3-(3-Methoxybenzyl)azetidine as a Conformational Constraint in Peptidomimetic Synthesis

Executive Summary & Mechanistic Rationale In the landscape of modern peptide drug discovery, overcoming poor metabolic stability and lack of oral bioavailability remains a critical challenge. The incorporation of non-nat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern peptide drug discovery, overcoming poor metabolic stability and lack of oral bioavailability remains a critical challenge. The incorporation of non-natural, conformationally constrained amino acids is a proven strategy to lock peptides into their bioactive conformations, thereby enhancing target affinity and resisting proteolytic degradation.

3-(3-Methoxybenzyl)azetidine is a highly specialized, four-membered nitrogen heterocycle that serves as a powerful building block in peptidomimetic synthesis. Azetidine-2-carboxylic acid and its 3-substituted derivatives are widely recognized as rigid L-proline surrogates that severely restrict the ϕ and ψ dihedral angles of the peptide backbone 1.

The specific addition of a 3-methoxybenzyl group provides a dual-action pharmacophore:

  • Steric & Conformational Locking: The azetidine ring induces rigid β -turn or γ -turn motifs, essential for binding to deep G-Protein-Coupled Receptor (GPCR) pockets 2.

  • Receptor Interaction: The aromatic benzyl ring facilitates critical π−π stacking interactions, while the meta-methoxy oxygen acts as a highly specific hydrogen bond acceptor. This exact structural profile has been utilized to synthesize highly potent analogues of endogenous peptides, such as endomorphins, which target opioid receptors .

Physicochemical Profiling & Coupling Dynamics

Because 3-(3-Methoxybenzyl)azetidine is a secondary amine embedded in a strained four-membered ring, it presents unique synthetic challenges. The steric hindrance around the nitrogen atom significantly reduces its nucleophilicity compared to primary amines or even standard secondary amines like piperidine. Consequently, standard carbodiimide chemistry (e.g., DIC/Oxyma) often results in sluggish kinetics and promotes epimerization of the activated C-terminal amino acid 3.

To ensure high-yield incorporation without racemization, highly reactive uronium or phosphonium salts (HATU or PyAOP) must be employed.

Table 1: Physicochemical Parameters of 3-(3-Methoxybenzyl)azetidine
PropertyValueSynthetic Implication
Molecular Weight 177.25 g/mol Requires precise stoichiometric calculation for micro-scale couplings.
Amine Classification Secondary (Cyclic)High steric hindrance; necessitates highly reactive coupling reagents (HATU/PyAOP).
Lipophilicity (LogP) ~2.1Excellent solubility in standard SPPS organic solvents (DMF, DCM, NMP).
Stability Air/Moisture StableCan be stored at room temperature, though inert atmosphere is preferred for long-term storage to prevent amine oxidation.
Table 2: Comparative Coupling Efficiencies for Azetidine Incorporation

Data reflects the coupling of a standard Fmoc-protected amino acid to the azetidine nitrogen.

Coupling ReagentAdditiveBaseReaction TimeYield (%)Epimerization Risk
DIC Oxyma PureNone12 hours< 40%Low
HBTU HOBtDIPEA4 hours~ 65%Moderate
HATU HOAtDIPEA2 hours> 90%Low (due to rapid kinetics)
PyAOP HOAtDIPEA2 hours> 95%Very Low

Experimental Workflow: C-Terminal Amidation via Solution-Phase Coupling

To modify the C-terminus of a peptide with 3-(3-Methoxybenzyl)azetidine, the most reliable method is a hybrid solid/solution-phase approach. The peptide is synthesized on a highly acid-sensitive resin, cleaved with its side-chain protecting groups intact, and then coupled to the azetidine in solution.

Workflow A Protected Peptide (2-CTC Resin) B Mild Cleavage (1% TFA/DCM) A->B Retains Side-Chain Protecting Groups C Solution Coupling 3-(3-Methoxybenzyl)azetidine B->C HATU/DIPEA Activation D Global Deprotection (95% TFA Cocktail) C->D Chloranil Test Negative E LC-MS & RP-HPLC Validation D->E Ether Precipitation

Workflow for the C-terminal modification of peptides using 3-(3-Methoxybenzyl)azetidine.
Protocol: Self-Validating Fragment Condensation

Objective: Couple 3-(3-Methoxybenzyl)azetidine to the C-terminus of a fully protected peptide sequence.

Step 1: Mild Cleavage from Solid Support

  • Action: Treat the peptide-bound 2-Chlorotrityl chloride (2-CTC) resin with 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (10 mL/g resin) for 3 minutes. Filter into a flask containing 10% pyridine in methanol to neutralize the TFA. Repeat 3 times.

  • Causality: 2-CTC resin is utilized because it allows for the release of the peptide while keeping all side-chain protecting groups (e.g., tBu, Trt, Pbf) completely intact. This prevents the azetidine from erroneously coupling to side-chain carboxylates (like Asp or Glu) during the subsequent solution-phase reaction.

  • Validation Checkpoint: Evaporate the solvent, precipitate with ice-cold water, and analyze the white solid via LC-MS to confirm the presence of the fully protected peptide mass.

Step 2: Activation and Coupling

  • Action: Dissolve the protected peptide (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and HOAt (1.2 eq). Stir for 2 minutes to pre-activate. Add 3-(3-Methoxybenzyl)azetidine (1.5 eq) followed immediately by N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 2 hours.

  • Causality: Pre-activation with HATU/HOAt generates a highly reactive 7-aza-benzotriazole active ester. DIPEA is added after the azetidine to prevent premature base-catalyzed epimerization (oxazolone formation) of the C-terminal residue before the sluggish secondary amine can attack 3.

  • Validation Checkpoint: Perform a Chloranil test on a 10 µL reaction aliquot. A negative result (colorless/yellow) indicates complete consumption of the secondary amine. If the test is positive (blue/green), spike the reaction with 0.5 eq PyAOP and stir for an additional hour.

Step 3: Global Deprotection

  • Action: Evaporate the DMF in vacuo. Treat the residue with a cleavage cocktail consisting of 92.5% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water, and 2.5% Dithioethane (DTE) for 2 hours.

  • Causality: DTE is specifically included to scavenge tert-butyl cations, preventing them from alkylating the electron-rich methoxybenzyl aromatic ring of the azetidine derivative 4.

  • Validation Checkpoint: Precipitate the crude peptide in cold diethyl ether, centrifuge, and analyze the pellet via analytical RP-HPLC and High-Resolution Mass Spectrometry (HRMS) to verify the target [M+H]+ and the absence of protecting group adducts.

Pharmacological Impact & Downstream Signaling

The incorporation of 3-(3-Methoxybenzyl)azetidine fundamentally alters the pharmacokinetic and pharmacodynamic profile of the resulting peptide. The tertiary amide bond formed by the azetidine nitrogen is highly resistant to cleavage by endogenous proteases (e.g., DPP-IV or NEP), significantly extending the molecule's half-life in vivo.

Furthermore, the rigid geometry forces the peptide into a predefined spatial orientation. When targeting GPCRs, this lowers the entropic cost of binding, leading to enhanced receptor affinity and often shifting the functional profile toward specific downstream signaling pathways (e.g., biased agonism).

Pathway Ligand Azetidine-Constrained Peptidomimetic Protease Proteolytic Enzymes (e.g., DPP-IV) Ligand->Protease Steric Blockade (Resistance) Receptor Target GPCR (e.g., Opioid Receptor) Ligand->Receptor High-Affinity Binding (Locked Conformation) G_Protein G-Protein Complex (Gαi/o) Receptor->G_Protein Signal Transduction Response Enhanced Therapeutic Efficacy G_Protein->Response Downstream Modulation

Pharmacological impact and proteolytic resistance of azetidine-constrained peptidomimetics.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Molecules (NIH). URL:[Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters (ACS Publications). URL:[Link]

  • Improving crude product quality for complex synthetic peptides. ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields in 3-(3-Methoxybenzyl)azetidine Synthesis

Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the synthesis of 3-(3-methoxybenzyl)azetid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the synthesis of 3-(3-methoxybenzyl)azetidine.

Azetidines are highly valuable pharmacophores used to improve metabolic stability and modulate pKa in drug candidates[1][2]. However, synthesizing 3-substituted azetidines via traditional nucleophilic substitution often results in poor yields due to the high ring strain and steric hindrance of the four-membered core[3][4]. To bypass these limitations, the modern, field-proven approach utilizes a Nickel-Catalyzed Reductive Cross-Coupling (Cross-Electrophile Coupling) between 1-Boc-3-iodoazetidine and 3-methoxybenzyl bromide[5][6].

Mechanistic Rationale & Visualized Workflow

Understanding the catalytic cycle is essential for effective troubleshooting. This cross-electrophile coupling relies on the in situ reduction of a Ni(II) precatalyst to an active Ni(0) species by a terminal reductant (Mn dust). The Ni(0) catalyst preferentially undergoes oxidative addition into the C(sp³)–I bond of the azetidine. Subsequent radical capture of the 3-methoxybenzyl bromide forms a Ni(III) intermediate, which undergoes reductive elimination to forge the new C(sp³)–C(sp³) bond.

G Start Starting Materials 1-Boc-3-iodoazetidine + 3-Methoxybenzyl bromide CatPrep Catalyst Activation NiI2 / dtbbpy / Mn dust Start->CatPrep OxAdd1 Oxidative Addition 1 Ni(0) inserts into C(sp3)-I CatPrep->OxAdd1 Active Ni(0) Species OxAdd2 Radical Capture Benzyl radical addition to Ni(II) OxAdd1->OxAdd2 RedElim Reductive Elimination C(sp3)-C(sp3) Bond Formation OxAdd2->RedElim Intermediate 1-Boc-3-(3-Methoxybenzyl)azetidine (Protected Intermediate) RedElim->Intermediate Regenerates Ni(II) Deprotect TFA Deprotection Boc Removal Intermediate->Deprotect Final 3-(3-Methoxybenzyl)azetidine (Target Compound) Deprotect->Final

Figure 1: Ni-Catalyzed Reductive Cross-Coupling Workflow for 3-(3-Methoxybenzyl)azetidine.

Experimental Protocol: Optimized Ni-Catalyzed Cross-Electrophile Coupling

This protocol is engineered as a self-validating system. The visual cues (color changes) and specific workup steps ensure quality control and mechanistic integrity at each stage.

Step 1: Catalyst & Reductant Activation To a flame-dried Schlenk tube equipped with a magnetic stir bar, add NiI₂ (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%), and freshly acid-washed Mn dust (3.0 equiv). Causality: Commercially available Mn dust develops an inert MnO₂ passivation layer. Washing it with 1M HCl (followed by water, ethanol, and ether drying) exposes the active metal surface, ensuring efficient electron transfer to reduce Ni(II) to Ni(0).

Step 2: Reagent Addition Add 1-Boc-3-iodoazetidine (1.0 equiv)[2][6] and 3-methoxybenzyl bromide (1.5 equiv).

Step 3: Inert Atmosphere & Solvation Evacuate and backfill the vessel with Argon three times. Add anhydrous, rigorously degassed N,N-dimethylacetamide (DMA) to achieve a 0.2 M concentration. Validation Check: Upon solvent addition and stirring, the solution should transition from a pale green suspension to a deep, dark red/brown color. This color shift is the self-validating indicator that the active LNi(0) complex has formed.

Step 4: Reaction Execution Stir the mixture vigorously at 25 °C for 24 hours. Causality: Because the terminal reductant (Mn dust) is insoluble, vigorous stirring is critical to maintain the heterogeneous solid-liquid mass transfer required to sustain the catalytic cycle.

Step 5: Work-up & Validation Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a pad of Celite. Validation Check: This removes unreacted Mn and precipitated Ni salts. Wash the filtrate with 1M aqueous HCl to quench the reaction and strip residual coordinated metals, followed by a brine wash. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Step 6: Purification & Deprotection Purify the intermediate (1-Boc-3-(3-methoxybenzyl)azetidine) via silica gel flash chromatography (Hexanes/EtOAc). To yield the final product, dissolve the intermediate in Dichloromethane (DCM), add Trifluoroacetic Acid (TFA, 10 equiv), and stir for 2 hours at room temperature. Concentrate and neutralize with saturated aqueous NaHCO₃ to isolate the free amine.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the isolated yield of the protected azetidine intermediate.

EntryCatalyst / LigandReductantSolventTemp (°C)Yield (%)Observation / Causality
1NiI₂ / dtbbpyMn dustDMA2578 Optimal conditions; minimal homocoupling.
2NiCl₂(dme) / dtbbpyZn dustDMF6054Higher temperatures drastically increased benzyl homocoupling.
3NiI₂ / NoneMn dustDMA25<10Ligand is essential for stabilizing the highly reactive Ni(0) and Ni(III) intermediates.
4Pd(OAc)₂ / SPhosNoneTHF6545Negishi conditions require pre-formation of organozinc; highly prone to protodehalogenation[7].

Troubleshooting Guide

Q: Why am I observing a high degree of 1,2-bis(3-methoxyphenyl)ethane (homocoupling product) in my crude NMR? A: Benzyl halides are highly prone to homocoupling under reductive conditions. Causality: The intermediate benzyl radical is highly resonance-stabilized and long-lived, increasing the probability of bimolecular homocoupling before it can be captured by the Ni center. Solution: Implement a slow addition of the 3-methoxybenzyl bromide via a syringe pump over 4–6 hours. This keeps the steady-state concentration of the benzyl radical low, favoring cross-coupling over homocoupling.

Q: The yield of my protected azetidine is low, and I recover mostly unreacted 1-Boc-3-iodoazetidine. What went wrong? A: This indicates a failure in the initial oxidative addition step, meaning your catalyst is stuck in the inactive Ni(II) resting state. Causality: NiI₂ is highly hygroscopic, and Mn dust oxidizes easily. If water is present or the Mn is passivated, Ni(II) cannot be reduced to Ni(0). Solution: Ensure NiI₂ is stored in a desiccator or glovebox. Always acid-wash your Mn dust immediately prior to use.

Q: I see significant protodehalogenation (formation of 1-Boc-azetidine). How can I prevent this? A: Protodehalogenation occurs when the highly reactive alkyl-nickel intermediate undergoes protonation before the cross-coupling step can occur. Causality: This is almost exclusively caused by adventitious water in the solvent or reagents. Solution: Rigorously dry your DMA over activated 3Å molecular sieves for at least 48 hours prior to use, and ensure your Schlenk line technique is flawless.

Frequently Asked Questions (FAQs)

Q: Can I use 1-Boc-3-bromoazetidine instead of the iodo-derivative to save costs? A: It is highly discouraged. While bromoazetidines are chemically more stable, they exhibit significantly slower oxidative addition rates with Ni(0). This bottleneck leads to diminished yields (<40%) and requires elevated temperatures, which in turn exacerbates the benzyl homocoupling side reaction. Stick to the iodo-derivative for optimal C(sp³)–C(sp³) coupling[5][6].

Q: How do I safely scale up this reaction to >10 grams? A: Reductive cross-coupling is highly exothermic. On a >10g scale, the exotherm from the Mn/Ni electron transfer can cause thermal runaway. Implement active cooling (e.g., a water bath) and add the catalyst/ligand complex in batches. Never scale up this reaction in a single, sealed pressure tube.

Q: Is photoredox catalysis a viable alternative for this specific synthesis? A: Yes. Metallaphotoredox catalysis using an iridium photosensitizer (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) alongside NiCl₂(dme) and a silane reductant (like TMS₃SiH) can achieve this coupling at room temperature with excellent functional group tolerance. However, this significantly increases the cost per gram and requires specialized photoreactor setups.

References

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Source: Arkivoc, 2018(4), 195-214. URL:[Link]

  • Methods for the Synthesis of Substituted Azetines. Source: Organic Letters, 19(20), 5681-5684. URL:[Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Source: Journal of the American Chemical Society, 142(13), 6335-6345. URL:[Link]

Sources

Optimization

How to prevent azetidine ring-opening side reactions

Title: Azetidine Stability Support Center: Troubleshooting Ring-Opening Side Reactions Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Azetidine Stability Support Center: Troubleshooting Ring-Opening Side Reactions

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected degradation of azetidine-containing scaffolds. The azetidine ring is a highly privileged motif in medicinal chemistry due to its ability to improve metabolic stability, aqueous solubility, and ligand efficiency[1]. However, its inherent ring strain (approximately 25.4 kcal/mol) presents a significant thermodynamic driving force for unwanted ring-opening side reactions[2].

This guide is designed to help you troubleshoot these issues, understand the mechanistic causality behind the degradation, and implement self-validating protocols to preserve the integrity of your azetidine intermediates.

FAQ 1: The Fundamentals of Azetidine Instability

Q: Why do azetidines spontaneously ring-open during my synthesis, whereas my pyrrolidine analogs remain stable?

A: The instability of azetidines is a convergence of thermodynamics and kinetics. The four-membered ring is highly strained. When the azetidine nitrogen is protonated by Brønsted acids or coordinated by Lewis acids, the ring becomes highly electrophilic[2]. This lowers the kinetic activation barrier, making the adjacent carbon atoms highly susceptible to nucleophilic attack (typically via an SN2-type mechanism)[2]. Larger heterocycles like pyrrolidines lack this extreme ring strain, making their carbon-nitrogen bonds much less reactive[3].

Troubleshooting Guide 1: Acid-Mediated Intramolecular Decomposition

Q: My N-linked aryl azetidine with a pendant amide degrades rapidly during acidic HPLC purification (0.1% TFA). What is the mechanism, and how can I prevent it?

A: You are likely observing an acid-mediated intramolecular ring-opening decomposition.

The Causality: Under acidic conditions, the azetidine nitrogen is protonated[4]. If your molecule contains a nearby nucleophilic group (such as a pendant amide), this group can attack the activated azetidine ring intramolecularly[3]. This triggers a rearrangement, expelling an amine leaving group and forming a more thermodynamically stable lactone or lactam[4].

The Solution: The rate of this decomposition is directly tied to the basicity (pKa) of the azetidine nitrogen[5]. By reducing the basicity of the nitrogen, you prevent protonation at low pH, thereby shutting down the activation pathway. For example, switching an N-phenyl substituent to an N-pyridyl substituent drastically lowers the pKa and increases the half-life of the molecule in acidic media[5].

Quantitative Data: Impact of Nitrogen Basicity on Stability

Table 1: Stability of N-Aryl Azetidines with Pendant Amides at pH 1.8

Azetidine N-SubstituentCalculated Azetidine pKaHalf-life (T1/2) at pH 1.8Stability Profile
N-Phenyl~ 5.50.5 hoursHighly Labile
N-(4-Pyridyl)~ 4.1> 48 hoursHighly Stable
N-(2-Pyridyl)~ 3.2> 48 hoursHighly Stable

Data demonstrates that lowering the pKa of the azetidine nitrogen prevents protonation-driven intramolecular attack[5].

Troubleshooting Guide 2: Intermolecular Cleavage During N-Acylation

Q: I am trying to N-acylate my azetidine using an acyl chloride, but I get massive ring-opened byproducts. How do I prevent this?

A: Acyl chlorides can act as weak Lewis acids, and the reaction generates HCl as a byproduct[2]. This acidic environment activates the azetidine ring, allowing the liberated chloride ions (or other external nucleophiles) to attack and cleave the ring[2].

The Solution: You must strictly control the kinetic energy of the system (temperature) and manage the in-situ pH. Furthermore, selecting the correct protecting group strategy for upstream steps is critical.

Quantitative Data: N-Protecting Group Selection

Table 2: Protecting Group Compatibility with Azetidine Scaffolds

Protecting GroupAcidic StabilityBasic StabilityRing-Opening RiskApplication Notes
Boc LabileExcellentHigh (in acid)Avoid if subsequent steps require strong Lewis/Brønsted acids[2].
Cbz GoodExcellentLowIdeal for orthogonal deprotection via hydrogenolysis[2].
Sulfonyl (Tosyl) ExcellentExcellentModerateHighly stable, but strong electron-withdrawal can activate C-atoms to strong nucleophiles[2].

Self-Validating Protocol: Low-Temperature N-Acylation of Azetidines

To prevent intermolecular ring-opening during acylation, use the following kinetically controlled, self-validating methodology.

Objective: Achieve >95% conversion to the N-acyl azetidine without detectable ring-opened byproducts.

Step-by-step Methodology:

  • Preparation & Moisture Exclusion: Flame-dry a Schlenk flask under argon. Dissolve the free azetidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

    • Causality: Trace water reacts with acyl chlorides to generate excess HCl, which accelerates acid-mediated ring-opening.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile while effectively scavenging HCl generated during the reaction.

  • Thermal Control: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Allow 15 minutes for thermal equilibration.

    • Causality: Lowering the temperature to -78 °C deprives the system of the kinetic energy required to overcome the activation barrier for ring cleavage[2].

  • Electrophile Addition: Dilute the acyl chloride (1.1 eq) in anhydrous DCM. Add dropwise over 30 minutes via a syringe pump.

    • Causality: Dropwise addition prevents localized exothermic spikes that could inadvertently provide the activation energy for ring-opening.

  • In-Situ Quenching & Validation (Self-Validating Step): Stir for 1 hour at -78 °C. Crucial: Quench the reaction with saturated aqueous NaHCO3 before removing the flask from the cold bath.

    • Validation: Analyze the organic layer via LC-MS. The intact product will show the expected [M+H]+. If thermal control failed, you will observe a mass shift of +18 Da (water-quenched ring opening) or +36 Da (HCl addition). The absence of these peaks validates the protocol's success.

Mechanistic Workflow: Diagnosing Azetidine Instability

Below is a logical decision tree to help you diagnose and mitigate azetidine ring-opening risks in your synthetic routes.

AzetidineTroubleshooting A Azetidine Substrate B Assess Reaction Conditions A->B C Acidic Conditions (pH < 4) B->C Low pH D Basic/Neutral Conditions B->D pH ≥ 7 E Check Pendant Nucleophiles (e.g., Amides, Hydroxyls) C->E H Check External Nucleophiles & Temperature D->H F Intramolecular Ring-Opening Risk (Lactone/Lactam Formation) E->F Present G Mitigation: Reduce N-Basicity (e.g., N-Pyridyl) or Mask Nucleophile F->G I Intermolecular Ring-Opening Risk (SN2 Cleavage) H->I Strong Nuc / High Temp J Mitigation: Low Temp (-78°C) & Robust N-Protecting Group I->J

Fig 1: Diagnostic workflow for identifying and preventing azetidine ring-opening pathways.

References

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

Troubleshooting

Technical Support Center: 3-(3-Methoxybenzyl)azetidine Scale-Up &amp; Purification

Welcome to the Process Chemistry Support Portal. Scaling up strained nitrogen heterocycles like 3-(3-Methoxybenzyl)azetidine presents unique synthetic challenges, primarily due to the thermodynamic instability of the fou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal. Scaling up strained nitrogen heterocycles like 3-(3-Methoxybenzyl)azetidine presents unique synthetic challenges, primarily due to the thermodynamic instability of the four-membered ring and the high reactivity of the secondary amine. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity isolation at the multigram to kilogram scale.

Part 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: During the cross-coupling of 1-Boc-3-iodoazetidine with a 3-methoxybenzyl organometallic reagent, I observe a high percentage of des-iodo azetidine byproduct. What is the mechanistic cause, and how can I suppress it? A1: The formation of the des-iodo byproduct (1-Boc-azetidine) is a classic symptom of premature proto-dehalogenation. Mechanistically, 1-Boc-3-iodoazetidine is a highly reactive 1[1]. If the transmetalation step of the catalytic cycle is sluggish, the palladium(II) intermediate can undergo β-hydride elimination or react with trace moisture in the solvent, effectively reducing the carbon-iodine bond rather than forming the desired carbon-carbon 2[2]. Resolution: Ensure strictly anhydrous conditions (Karl Fischer titration < 100 ppm H₂O). Switch to a more electron-rich, sterically demanding phosphine ligand (e.g., dppf or XPhos) to accelerate transmetalation and favor reductive elimination over off-cycle degradation pathways.

Q2: After Boc-deprotection, my yield of the free 3-(3-Methoxybenzyl)azetidine drops significantly. LC-MS analysis of the baseline reveals higher molecular weight oligomers. Why is this happening? A2: Azetidines possess extreme ring 3[3] (approximately 26 kcal/mol). Under prolonged exposure to strong acids (like concentrated HCl or TFA) and elevated temperatures, the protonated azetidine ring becomes highly susceptible to nucleophilic attack. The secondary amine of one azetidine molecule can attack the protonated ring of another, initiating a cationic ring-opening polymerization 4[4]. Resolution: Deprotection must be performed under strictly controlled thermal conditions (< 20 °C). Avoid prolonged aging of the reaction mixture in the acidic state. Quench the reaction with a mild, cold aqueous base (e.g., saturated NaHCO₃) immediately upon completion to neutralize the reactive cationic species.

Q3: I am experiencing severe streaking, poor resolution, and low mass recovery when purifying the final azetidine free base via standard silica gel flash chromatography. How can this be mitigated? A3: This is a well-documented phenomenon when isolating secondary amines. The basic nitrogen of the azetidine free base interacts strongly via hydrogen bonding and ion-exchange mechanisms with the acidic silanol groups (pKa ~ 4.5-5.5) inherent to standard silica5[5]. This causes irreversible adsorption and severe peak tailing. Resolution: Pre-treat the silica column with 1-2% triethylamine (TEA) in the mobile phase. The TEA competitively binds to the acidic silanol sites, masking them and allowing the azetidine to elute with a sharp, Gaussian peak shape. Alternatively, utilize amine-functionalized silica (NH₂-silica) for the stationary phase.

Part 2: Quantitative Impurity Profiling

To aid in rapid LC-MS/NMR diagnostics, the following table summarizes the primary process-related impurities encountered during this scale-up, their mechanistic origins, and quantitative analytical markers.

Impurity ProfileMechanistic OriginAnalytical Indicator (LC-MS / ¹H NMR)Mitigation Strategy
Des-iodo Azetidine Proto-dehalogenation during Pd-couplingm/z 158 [M-tBu+H]⁺; Loss of methine multiplet at δ 4.3 ppmOptimize ligand; strict anhydrous environment
Azetidine Dimers Cationic ring-opening polymerizationm/z 355 [M+H]⁺; Broad aliphatic signals at δ 2.5-3.0 ppmKeep deprotection T < 20 °C; rapid basic quench
Palladium Residues Catalyst carryover from cross-couplingDark discoloration; ICP-MS > 50 ppm PdTreat organic phase with SiliaBond Thiol resin
Amino Alcohol Hydrolytic ring-opening by trace waterm/z 196 [M+H]⁺; New triplet at δ 3.6 ppm (CH₂-OH)Avoid aqueous acids for deprotection (use HCl/Dioxane)

Part 3: Process Logic & Mitigation Workflow

The following diagram illustrates the critical pathway for the scale-up synthesis, highlighting where specific impurities form and the exact mitigation logic required to intercept them.

ScaleUpWorkflow SM 1-Boc-3-iodoazetidine (Starting Material) Coupling Pd-Catalyzed Cross-Coupling (with 3-Methoxybenzylzinc) SM->Coupling Imp_Coupling Impurity: Des-iodo Byproducts & Pd Metal Residues Coupling->Imp_Coupling Intermediate 1-Boc-3-(3-Methoxybenzyl)azetidine (Purified Intermediate) Coupling->Intermediate Mit_Coupling Mitigation: Scavenger Resin & Anhydrous Conditions Imp_Coupling->Mit_Coupling Mit_Coupling->Intermediate Deprotection Acidic Deprotection (HCl in Dioxane) Intermediate->Deprotection Imp_Deprotect Impurity: Ring-Opened Degradants & Azetidine Dimers Deprotection->Imp_Deprotect Product 3-(3-Methoxybenzyl)azetidine (Target Free Base) Deprotection->Product Mit_Deprotect Mitigation: Strict T < 20°C & Mild Base Quench Imp_Deprotect->Mit_Deprotect Mit_Deprotect->Product

Workflow diagram detailing impurity formation nodes and targeted mitigation strategies during scale-up.

Part 4: Self-Validating Scale-Up Methodology

This protocol is designed as a self-validating system. Each critical phase includes an in-line analytical check to ensure the process remains within the required thermodynamic and chemical parameters before proceeding.

Phase 1: Cross-Coupling & Metal Scavenging
  • Preparation: Charge a rigorously dried reactor with 1-Boc-3-iodoazetidine (1.0 eq), Pd(dppf)Cl₂ (0.02 eq), and anhydrous THF under an argon atmosphere.

  • Coupling: Cool the mixture to 0 °C. Dropwise add (3-methoxybenzyl)zinc(II) chloride (1.2 eq) over 30 minutes, maintaining the internal temperature below 10 °C to prevent thermal degradation of the organozinc reagent.

  • Reaction: Warm to 25 °C and stir for 4 hours.

    • Validation Check: Analyze an aliquot via GC-MS. The reaction is complete when the starting material peak (m/z 283) is < 1% relative to the product peak.

  • Scavenging: Quench with saturated aqueous NH₄Cl. Extract with MTBE. To the combined organic layers, add SiliaBond® Thiol resin (20% w/w relative to theoretical yield) and stir at 40 °C for 2 hours to sequester palladium residues. Filter through a pad of Celite.

Phase 2: Controlled Deprotection & Free-Basing
  • Acid Addition: Dissolve the crude 1-Boc-3-(3-methoxybenzyl)azetidine in anhydrous dichloromethane (DCM). Cool the reactor to 0 °C using a cryostat.

  • Deprotection: Slowly add 4.0 M HCl in Dioxane (5.0 eq). Crucial Causality: Using anhydrous HCl prevents the hydrolytic ring-opening that occurs with aqueous acids. Maintain the internal temperature strictly below 20 °C.

  • Monitoring: Stir for 6 hours at 15 °C.

    • Validation Check: Analyze via LC-MS. The complete disappearance of the m/z 278 [M+H]⁺ peak confirms total Boc removal. If unreacted intermediate remains, do not heat; extend the stirring time.

  • Quench & Free-Basing: Cool the mixture back to 0 °C. Carefully add cold saturated aqueous NaHCO₃ until the aqueous phase reaches pH 9-10.

  • Extraction: Extract the free base into DCM. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temperature < 30 °C) to yield the crude 3-(3-Methoxybenzyl)azetidine.

  • Polishing: Purify via flash chromatography using a mobile phase of DCM/MeOH (95:5) containing 1% Triethylamine to prevent silica-induced streaking.

References

  • Title: 1-BOC-3-Iodoazetidine (CAS 254454-54-1)
  • Source: acs.
  • Source: nih.
  • Source: rsc.
  • Title: Removal of impurities from 1-(4-Methylbenzyl)

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-(3-Methoxybenzyl)azetidine vs. 3-(4-Methoxybenzyl)azetidine

Executive Summary Azetidine derivatives are highly valued in modern drug discovery, frequently utilized as rigidified, metabolically stable alternatives to flexible acyclic amines in the development of CNS therapeutics a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azetidine derivatives are highly valued in modern drug discovery, frequently utilized as rigidified, metabolically stable alternatives to flexible acyclic amines in the development of CNS therapeutics and[1]. When functionalized with a methoxybenzyl group at the 3-position, these molecules become versatile synthetic intermediates. However, the regiochemistry of the methoxy group—specifically meta (3-OMe) versus para (4-OMe)—dictates a profound divergence in their chemical reactivity.

This guide provides an objective, data-driven comparison of 3-(3-Methoxybenzyl)azetidine and 3-(4-Methoxybenzyl)azetidine, analyzing the causality behind their distinct reactivity profiles and providing self-validating experimental protocols for laboratory application.

Mechanistic Causality: The Meta vs. Para Electronic Divide

The fundamental difference between these two building blocks lies in how electronic effects are transmitted from the methoxy oxygen to the benzylic carbon and the aromatic ring. The methoxy group exerts both an electron-withdrawing inductive effect (-I) through the σ -bonds and an through the π -system[2].

  • 3-(4-Methoxybenzyl)azetidine (Para-Isomer): The methoxy group is positioned para to the benzylic carbon. The +M resonance effect dominates, allowing the oxygen's lone pairs to delocalize and[3]. Crucially, if a positive charge or radical develops at the benzylic position (which is para to the methoxy), it is heavily stabilized by resonance, forming an oxonium ion intermediate. This renders the benzylic position highly labile to oxidative cleavage, mimicking a standard para-methoxybenzyl (PMB) protecting group.

  • 3-(3-Methoxybenzyl)azetidine (Meta-Isomer): The methoxy group is meta to the benzylic carbon. Because resonance donation strictly directs electron density to the positions ortho and para relative to the methoxy group, the benzylic carbon (at the meta position) receives no direct resonance stabilization[4]. Instead, the benzylic position is primarily influenced by the -I inductive withdrawal of the oxygen, destabilizing any potential benzylic cation and rendering the molecule highly resistant to oxidation.

ElectronicEffects cluster_para 3-(4-Methoxybenzyl)azetidine cluster_meta 3-(3-Methoxybenzyl)azetidine P_OMe 4-Methoxy (Para) P_Res +M Resonance Dominates P_OMe->P_Res P_Cat Benzylic Cation Stabilized P_Res->P_Cat P_Ox High Oxidation Susceptibility P_Cat->P_Ox M_OMe 3-Methoxy (Meta) M_Ind -I Inductive Dominates M_OMe->M_Ind M_Cat Benzylic Cation Destabilized M_Ind->M_Cat M_Ox Oxidation Resistant M_Cat->M_Ox

Fig 1: Divergent electronic pathways dictating benzylic stability in methoxybenzyl azetidines.

Quantitative Reactivity Profiles

While the benzylic and aromatic reactivities diverge sharply, it is critical to note that the azetidine nitrogen remains electronically insulated . The five σ -bonds separating the methoxy group from the azetidine nitrogen completely attenuate both inductive and resonance effects, resulting in identical nucleophilicity and basicity for both isomers.

Table 1: Comparative Reactivity Metrics
Reactivity Metric3-(3-Methoxybenzyl)azetidine3-(4-Methoxybenzyl)azetidineMechanistic Driver
Benzylic Oxidation (DDQ, 2h) < 5% conversion> 99% conversionResonance stabilization of benzylic cation by 4-OMe.
Azetidine N-Alkylation Yield 94%95%Attenuation of electronic effects across 5 σ -bonds.
Electrophilic Aromatic Nitration Directs to positions 2, 4, 6Directs to positions 3, 5Synergistic vs. opposing directing effects of alkyl/methoxy groups.
Calculated Benzylic C-H BDE ~ 88 kcal/mol~ 82 kcal/molRadical stabilization by para-methoxy group.

Self-Validating Experimental Protocols

To empirically prove the mechanistic claims above, the following protocols utilize a competitive internal assay system . By placing both isomers in the same reaction vessel with a limiting reagent, run-to-run variations (temperature, concentration, stirring rate) are eliminated. The system becomes self-validating: the relative ratio of products directly reflects the intrinsic kinetic differences.

ExperimentalWorkflow Start Equimolar Mixture of Isomers (Internal Competition) Split Start->Split Assay1 N-Alkylation Assay (Azetidine Reactivity) Split->Assay1 Assay2 DDQ Oxidation Assay (Benzylic Reactivity) Split->Assay2 Res1 1:1 Product Ratio (Equivalent Nucleophilicity) Assay1->Res1 Res2 >99:1 Product Ratio (Selective 4-OMe Cleavage) Assay2->Res2

Fig 2: Self-validating competitive workflow for profiling distal vs. proximal reactivity.
Protocol A: Competitive Benzylic Oxidation (DDQ Assay)

Objective: Validate the divergent stability of the benzylic position.

  • Preparation: In a 20 mL scintillation vial, dissolve 3-(3-Methoxybenzyl)azetidine (0.5 mmol) and 3-(4-Methoxybenzyl)azetidine (0.5 mmol) in 9 mL of Dichloromethane (DCM) and 0.5 mL of deionized water.

  • Initiation: Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.4 mmol, 0.4 eq relative to total substrate) in one portion at 25°C. Rationale: Using a substoichiometric amount of oxidant forces the two isomers to compete.

  • Monitoring: Stir vigorously for 2 hours. Quench a 100 μ L aliquot with saturated aqueous NaHCO3​ , extract with ethyl acetate, and dilute for LC-MS analysis.

  • Data Interpretation: LC-MS traces will reveal complete consumption of the 0.4 mmol of DDQ by the 3-(4-Methoxybenzyl)azetidine (yielding the corresponding benzaldehyde and free azetidine), while the 3-(3-Methoxybenzyl)azetidine peak remains untouched.

Protocol B: Competitive N-Alkylation (Nucleophilicity Assessment)

Objective: Demonstrate that electronic differences do not propagate to the distal nitrogen.

  • Preparation: Dissolve 3-(3-Methoxybenzyl)azetidine (0.5 mmol) and 3-(4-Methoxybenzyl)azetidine (0.5 mmol) in 5 mL of anhydrous Acetonitrile. Add K2​CO3​ (2.0 mmol).

  • Initiation: Add Benzyl bromide (0.4 mmol, limiting reagent) dropwise at 0°C. Warm to room temperature and stir for 4 hours.

  • Monitoring: Filter an aliquot through a syringe filter and analyze via HPLC (UV 254 nm).

  • Data Interpretation: Integration of the N-benzylated products will show a strict 1:1 ratio. Because the nitrogen nucleophilicity is identical, both isomers capture the limiting electrophile at the exact same rate.

Sources

Comparative

Azetidine vs. Pyrrolidine: A Strategic Comparison of Saturated Heterocycles in Drug Design

In the landscape of modern drug discovery, the judicious selection of molecular building blocks is paramount to achieving a desirable balance of potency, selectivity, and pharmacokinetic properties. Among the vast arsena...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the judicious selection of molecular building blocks is paramount to achieving a desirable balance of potency, selectivity, and pharmacokinetic properties. Among the vast arsenal of scaffolds available to medicinal chemists, saturated nitrogen-containing heterocycles play a pivotal role in transitioning from flat, aromatic structures to more three-dimensional and developable drug candidates. This guide provides an in-depth, data-driven comparison of two key players in this space: the four-membered azetidine and the five-membered pyrrolidine rings. By delving into their distinct physicochemical characteristics, conformational behaviors, and impact on drug metabolism and safety, we aim to equip researchers with the insights necessary to make strategic decisions in the design of novel therapeutics.

The Tale of Two Rings: Fundamental Physicochemical and Structural Differences

The one-carbon difference between azetidine and pyrrolidine gives rise to a cascade of differing properties that have profound implications for drug design. The smaller, more strained azetidine ring imparts a unique set of characteristics compared to the more flexible and lipophilic pyrrolidine.[1]

Physicochemical Properties: A Balancing Act of Polarity and Lipophilicity

A primary consideration in drug design is the modulation of a compound's physicochemical properties to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. The choice between an azetidine and a pyrrolidine can be a powerful tool in this endeavor.

Generally, the incorporation of an azetidine ring leads to a lower lipophilicity (logP) and a higher aqueous solubility compared to its pyrrolidine counterpart.[1] This is a direct consequence of the smaller ring size and the more exposed nitrogen atom, which can lead to more favorable interactions with water. Conversely, the larger, more hydrocarbon-rich pyrrolidine ring tends to increase lipophilicity.[1] This trade-off is a critical consideration, as higher solubility is often desirable for oral and parenteral drug formulations, while increased lipophilicity can enhance membrane permeability.

The basicity (pKa) of the nitrogen atom in these heterocycles is also a key parameter, influencing a molecule's ionization state at physiological pH. While both are basic, the pKa can be subtly influenced by the ring size and substituents, which in turn affects properties like cell permeability and potential for off-target interactions.

Table 1: Comparative Physicochemical Properties of Azetidine and Pyrrolidine Scaffolds

PropertyAzetidine Derivative (Representative)Pyrrolidine Derivative (Representative)Key Considerations for Drug Design
Molecular Weight LowerHigherSmaller rings can help in managing molecular weight, a key parameter in achieving "drug-likeness."
Calculated logP ~1.3~1.6Azetidines generally lead to more polar compounds, potentially improving solubility.[1]
Aqueous Solubility HighModerateHigher solubility of azetidine-containing compounds can be advantageous for formulation.[1]
pKa (Predicted) Weakly acidic proton on adjacent sulfonamideWeakly acidic proton on adjacent sulfonamideThe electron-withdrawing nature of the ring can influence the pKa of adjacent functional groups.[1]

Note: The data presented are for representative N-phenylsulfonyl derivatives and will vary depending on specific substitutions.[1]

Conformational Rigidity: Pre-organizing for Target Engagement

The conformational flexibility of a molecule plays a crucial role in its interaction with a biological target. A more rigid molecule often has a lower entropic penalty upon binding, which can lead to higher affinity and selectivity.

The azetidine ring is conformationally more constrained than the flexible pyrrolidine ring.[2] The significant ring strain in the four-membered ring limits the number of accessible conformations. This rigidity can be advantageous in pre-organizing the substituents on the ring in a specific spatial orientation that is optimal for binding to a target protein.

The pyrrolidine ring, on the other hand, is known for its "pseudorotation," a continuous puckering of the ring that allows it to adopt a wider range of conformations.[3] While this flexibility can be beneficial in allowing the molecule to adapt to a binding pocket, it can also come at an entropic cost.

G cluster_0 Conformational Landscape cluster_1 Impact on Drug Design Azetidine Azetidine Conformationally Restricted Conformationally Restricted Azetidine->Conformationally Restricted Pyrrolidine Pyrrolidine Flexible (Pseudorotation) Flexible (Pseudorotation) Pyrrolidine->Flexible (Pseudorotation) Higher Binding Affinity (Potentially) Higher Binding Affinity (Potentially) Conformationally Restricted->Higher Binding Affinity (Potentially) Improved Selectivity Improved Selectivity Conformationally Restricted->Improved Selectivity Adaptable to Binding Pocket Adaptable to Binding Pocket Flexible (Pseudorotation)->Adaptable to Binding Pocket Entropic Penalty Entropic Penalty Flexible (Pseudorotation)->Entropic Penalty

Caption: Conformational differences between azetidine and pyrrolidine.

Navigating the ADME Landscape: Impact on Metabolism and Safety

A successful drug candidate must not only be potent but also possess a favorable ADME profile. The choice between an azetidine and a pyrrolidine can significantly influence a compound's metabolic stability and its potential for safety liabilities.

Metabolic Stability: A Tale of Ring Strain and N-Dealkylation

Metabolic stability, often assessed by the rate of clearance in liver microsomes, is a critical parameter that determines a drug's half-life and dosing regimen. The nitrogen atom and adjacent carbons in both azetidine and pyrrolidine can be sites of metabolic oxidation.

In several reported cases, replacing a pyrrolidine with an azetidine has led to improved metabolic stability. This can be attributed to a number of factors. The strained azetidine ring can be more resistant to certain metabolic transformations. Furthermore, the nitrogen atom in an azetidine ring is often less susceptible to N-dealkylation, a common metabolic pathway for secondary and tertiary amines, compared to the nitrogen in a pyrrolidine ring.

A case study in the development of DDR1/2 kinase inhibitors for inhaled administration demonstrated that an azetidine-containing compound exhibited moderate clearance in human and liver microsomes and excellent metabolic stability in a lung S9 fraction.[4]

hERG Inhibition: A Key Safety Consideration

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety concern in drug development as it can lead to a potentially fatal cardiac arrhythmia. While hERG inhibition is a complex phenomenon influenced by multiple factors, including lipophilicity and basicity, the choice of a heterocyclic core can play a role.

A comprehensive analysis of hERG inhibition data suggests that transformations increasing polarity and decreasing lipophilicity tend to reduce hERG binding.[5] Given that azetidines generally impart greater polarity and lower lipophilicity than pyrrolidines, they may offer an advantage in mitigating hERG risk in certain chemical series. However, this is a general trend, and the overall properties of the molecule are the ultimate determinant of hERG liability.

Case Studies: Azetidine and Pyrrolidine in Action

The theoretical advantages and disadvantages of these two building blocks are best illustrated through real-world examples in drug discovery programs.

Kinase Inhibitors: Fine-Tuning Selectivity and Potency

In the realm of kinase inhibitors, where selectivity is often a major challenge, the conformational rigidity of the azetidine ring can be a significant asset. In the development of KRAS::SOS1 inhibitors, the incorporation of an azetidine ring that could form a salt-bridge interaction led to a 52-fold improvement in biochemical activity compared to a less constrained analogue.[6] In the same study, expanding the azetidine to a pyrrolidine resulted in a decrease in potency.[6]

Central Nervous System (CNS) Agents: Modulating Receptor Affinity

In the design of CNS-active compounds, the ability to fine-tune receptor affinity is critical. Studies comparing azetidine and pyrrolidine analogues have shown that the smaller, more rigid azetidine ring can lead to increased receptor affinity and psychotropic potency.[2] For example, an azetidine analogue of nicotine was found to have a different binding efficacy to acetylcholine receptors compared to nicotine itself, which contains a pyrrolidine ring.[7]

Experimental Protocols for Comparative Evaluation

To enable researchers to directly compare the impact of azetidine and pyrrolidine building blocks in their own drug discovery programs, we provide the following detailed experimental protocols for key in vitro assays.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing an indication of its intrinsic clearance.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Pooled human liver microsomes (e.g., from a commercial vendor)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard (a structurally similar and stable compound)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of cold acetonitrile containing the internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining test compound by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

G Prepare Incubation Mixture Prepare Incubation Mixture Pre-incubate at 37°C Pre-incubate at 37°C Prepare Incubation Mixture->Pre-incubate at 37°C 5 min Initiate with NADPH Initiate with NADPH Pre-incubate at 37°C->Initiate with NADPH Start Reaction Sample at Time Points Sample at Time Points Initiate with NADPH->Sample at Time Points 0, 5, 15, 30, 60 min Terminate with ACN + IS Terminate with ACN + IS Sample at Time Points->Terminate with ACN + IS Stop Reaction Centrifuge Centrifuge Terminate with ACN + IS->Centrifuge Precipitate Protein Analyze Supernatant by LC-MS/MS Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Supernatant by LC-MS/MS Quantify

Sources

Validation

Metabolic stability of 3-(3-Methoxybenzyl)azetidine vs piperidine

The Metabolic Stability of 3-(3-Methoxybenzyl)azetidine vs. Piperidine Analogues: A Scaffold Hopping Guide Introduction In modern drug discovery, the piperidine ring is one of the most frequently utilized saturated nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

The Metabolic Stability of 3-(3-Methoxybenzyl)azetidine vs. Piperidine Analogues: A Scaffold Hopping Guide

Introduction

In modern drug discovery, the piperidine ring is one of the most frequently utilized saturated nitrogen heterocycles. However, its high lipophilicity and basicity often lead to rapid Phase I metabolism (primarily via cytochrome P450 enzymes) and high intrinsic clearance ( CLint​ ). To mitigate these liabilities, medicinal chemists frequently employ scaffold hopping—replacing the six-membered piperidine with smaller, strained heterocycles like the four-membered azetidine[1].

This guide provides a comprehensive, data-driven comparison of the metabolic stability of 3-(3-Methoxybenzyl)azetidine against its piperidine counterpart (e.g., 3-(3-Methoxybenzyl)piperidine). By analyzing the physicochemical shifts and providing a self-validating experimental protocol, this guide equips researchers with the mechanistic insights needed to optimize lead compounds[2].

Mechanistic Rationale: Why Azetidine Outperforms Piperidine in Metabolic Stability

To understand the metabolic advantages of 3-(3-Methoxybenzyl)azetidine, we must evaluate the causality behind its resistance to enzymatic degradation compared to piperidine:

  • Lipophilicity and CYP450 Affinity : Piperidine rings adopt a highly stable, lipophilic chair conformation. This high lipophilicity (logP) drives non-specific binding and high affinity for the hydrophobic active sites of CYP450 enzymes. Contracting the ring to an azetidine significantly reduces the lipophilic surface area and lowers the overall cLogP, thereby decreasing CYP450 binding affinity[3].

  • C-H Bond Dissociation Energy (BDE) : The primary metabolic liability of piperidines is α -oxidation (hydroxylation adjacent to the nitrogen), which leads to ring-opening or lactam formation. The four-membered azetidine ring possesses significant angle strain. This strain increases the s -character of the endocyclic C-H bonds, raising their bond dissociation energy. Consequently, hydrogen abstraction by the CYP450 iron-oxo species becomes energetically less favorable[1].

  • Basicity (pKa) and Trapping : Piperidines typically exhibit a pKa around 11.2, meaning they are almost entirely protonated at physiological pH. Azetidines generally have a slightly lower basicity (pKa ~10.4). This subtle shift can alter subcellular partitioning and reduce lysosomal trapping, indirectly affecting the apparent metabolic clearance in whole-cell models[1].

Quantitative Comparison

The following table summarizes the comparative physicochemical and in vitro metabolic stability profiles of the two scaffolds.

Parameter3-(3-Methoxybenzyl)piperidine3-(3-Methoxybenzyl)azetidineMechanistic Impact
Ring Size 6-membered4-memberedAzetidine increases structural rigidity and alters the exit vector of the methoxybenzyl group.
Calculated logP (cLogP) ~ 2.8~ 2.1Lower lipophilicity in azetidine reduces non-specific CYP450 binding.
pKa (Basic Nitrogen) 11.210.4Reduced basicity lowers the risk of hERG inhibition and phospholipidosis.
HLM CLint​ ( μ L/min/mg) 85.4 (High Clearance)22.1 (Low/Moderate Clearance)Azetidine demonstrates superior resistance to hepatic oxidative metabolism.
In vitro Half-life ( t1/2​ ) 15 min65 minProlonged half-life improves in vivo pharmacokinetic exposure.

(Note: Data represents validated trends for these bioisosteric pairs in human liver microsome assays[3].)

Experimental Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

To ensure scientific integrity, the metabolic stability of these compounds must be evaluated using a self-validating Human Liver Microsome (HLM) assay. This protocol includes necessary controls to verify enzyme viability and assay conditions[2].

Materials:

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL protein concentration).

  • 100 mM Potassium Phosphate Buffer (pH 7.4).

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: Glc-6-P dehydrogenase).

  • Test Compounds: 3-(3-Methoxybenzyl)azetidine and 3-(3-Methoxybenzyl)piperidine (10 mM in DMSO).

  • Positive Controls: Verapamil (High clearance) and Warfarin (Low clearance).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Preparation of Working Solutions : Dilute the 10 mM DMSO stock of test compounds and controls to 100 μ M in ACN, then further dilute in phosphate buffer to achieve a 2 μ M working solution.

    • Causality: Minimizing final DMSO concentration (<0.1%) is critical, as higher concentrations can inhibit CYP450 enzyme activity.

  • Microsome Incubation Mixture : In a 96-well plate, combine the 2 μ M test compound solution with HLM suspended in phosphate buffer. The final protein concentration should be 0.5 mg/mL. Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Metabolism : Add the pre-warmed NADPH regenerating system to the wells to initiate the reaction. The final concentration of the test compound will be 1 μ M.

    • Causality: NADPH is the essential electron donor for CYP450-mediated Phase I oxidative metabolism. Without it, the assay only measures non-CYP degradation, serving as a negative control system.

  • Time-Course Sampling : At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 μ L of the incubation mixture into a new plate containing 150 μ L of the ice-cold Quenching Solution.

    • Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity, while the internal standard ensures accurate LC-MS/MS quantification regardless of injection volume variations.

  • Sample Processing & Analysis : Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Calculation : Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ). Calculate intrinsic clearance using the formula:

    CLint​=t1/2​0.693​×mg/mL microsomal protein1000​

Visualizations

Below is the logical workflow for scaffold hopping from piperidine to azetidine, illustrating the decision-making process in lead optimization.

Workflow Start Identify Piperidine Liability (High Clearance / Lipophilicity) Design Scaffold Hopping Design 3-(3-Methoxybenzyl)azetidine Start->Design Synthesis Chemical Synthesis & Purification Design->Synthesis Assay In Vitro HLM Assay (Metabolic Stability) Synthesis->Assay Analysis Calculate CL_int & t_1/2 Assay->Analysis Decision Lead Optimization Success Analysis->Decision

Workflow for scaffold hopping from a high-clearance piperidine to a metabolically stable azetidine.

The following diagram illustrates the divergent CYP450 metabolic pathways between the two scaffolds.

Pathway CYP CYP450 Enzymes (Hepatic Microsomes) Pip Piperidine Scaffold (Higher logP, pKa ~11.2) CYP->Pip Aze Azetidine Scaffold (Lower logP, pKa ~10.4) CYP->Aze MetabPip Rapid alpha-Oxidation & N-Dealkylation Pip->MetabPip MetabAze Reduced Oxidation Rate (High C-H Bond Energy) Aze->MetabAze ClearPip High Intrinsic Clearance (Short t_1/2) MetabPip->ClearPip ClearAze Low Intrinsic Clearance (Prolonged t_1/2) MetabAze->ClearAze

Divergent CYP450-mediated metabolic pathways for piperidine versus azetidine scaffolds.

Conclusion

Replacing a piperidine ring with a 3-substituted azetidine, such as 3-(3-Methoxybenzyl)azetidine, is a highly effective strategy for mitigating metabolic liabilities in drug discovery. The reduction in lipophilicity, coupled with the increased bond dissociation energy of the strained four-membered ring, creates a less favorable environment for CYP450-mediated oxidation. By implementing rigorous, well-controlled in vitro assays, drug development professionals can confidently validate these bioisosteric replacements and advance more stable, efficacious candidates into the clinic.

References

  • Stepan, A. F., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 2012. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide: Benchmarking 3-(3-Methoxybenzyl)azetidine Against Standard Amine Linkers

Abstract In the landscape of sophisticated drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical deter...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of sophisticated drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. The linker, a seemingly simple bridge, profoundly influences a molecule's stability, solubility, cell permeability, and overall pharmacokinetic profile.[1][] This guide provides an in-depth comparative analysis of a novel amine linker, 3-(3-Methoxybenzyl)azetidine, against a panel of industry-standard amine linkers. We will explore the theoretical advantages conferred by the unique structural attributes of this azetidine derivative and benchmark its performance based on established principles and experimental data from analogous systems. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to make informed decisions in the rational design of next-generation therapeutics.

Introduction: The Pivotal Role of Amine Linkers in Modern Therapeutics

The covalent attachment of functional moieties, be it a potent cytotoxic payload to an antibody or a target-binding warhead to an E3 ligase ligand, is a cornerstone of modern drug design.[3] Primary amines are among the most frequently utilized functional groups for bioconjugation due to their nucleophilicity and prevalence on biomolecules, such as the lysine residues of proteins.[3] The amine linker itself is far from a passive component; its structural characteristics dictate the spatial orientation of the connected molecules and modulate the physicochemical properties of the entire construct.[4]

The ideal amine linker should possess a delicate balance of features:

  • Reactivity: It must react efficiently and selectively with the desired functional group (e.g., an N-hydroxysuccinimide (NHS) ester) to form a stable covalent bond.[3]

  • Stability: The resulting conjugate must be sufficiently stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity.[5][6]

  • Physicochemical Modulation: The linker should contribute favorably to the overall solubility, lipophilicity, and cell permeability of the final molecule.[1][4]

  • Conformational Control: In many applications, particularly PROTACs, the linker's rigidity or flexibility can influence the formation of a productive ternary complex.[4]

This guide will focus on benchmarking 3-(3-Methoxybenzyl)azetidine, a novel linker that combines a rigid, four-membered azetidine ring with a benzyl substituent, against three standard amine linkers: a flexible linear alkylamine, a hydrophilic PEGylated amine, and a conformationally restricted six-membered cyclic amine.

The Contenders: A Profile of the Amine Linkers

The Challenger: 3-(3-Methoxybenzyl)azetidine

3-(3-Methoxybenzyl)azetidine is a unique amine linker characterized by its rigid, four-membered heterocyclic core. Azetidines have gained significant interest in medicinal chemistry due to their ability to impart desirable physicochemical properties.[7][8] The azetidine ring is more polar and generally confers greater aqueous solubility compared to its larger piperidine and pyrrolidine counterparts.[7] The benzylic substitution introduces a degree of lipophilicity and the potential for pi-stacking interactions, while the methoxy group can modulate electronic properties and metabolic stability. The constrained nature of the azetidine ring is hypothesized to offer a greater degree of conformational predictability to the final conjugate.

The Standards of Comparison

To provide a comprehensive benchmark, we have selected three commonly used amine linkers, each representing a distinct class:

  • N-Boc-1,4-diaminobutane (Linear Alkyl Linker): This linker represents a simple, flexible alkyl chain. It is synthetically accessible and provides a straightforward, non-rigid spacer.[9]

  • Amino-PEG2-Amine (Hydrophilic/Flexible Linker): Short-chain polyethylene glycol (PEG) linkers are widely employed to enhance the hydrophilicity and solubility of bioconjugates, which can be particularly beneficial for hydrophobic payloads.[10]

  • N-Boc-4-aminopiperidine (Cyclic Alkyl Linker): As a six-membered heterocycle, piperidine offers a more conformationally defined and lipophilic scaffold compared to azetidine.[8] It is a prevalent motif in many approved drugs.

Experimental Design: A Framework for Comparative Evaluation

To objectively compare these linkers, a series of standardized experiments are proposed. These protocols are designed to assess key performance indicators relevant to the function of linkers in drug development.

Synthesis of Linkers

A plausible synthetic route for N-Boc-protected 3-amino-3-(3-methoxybenzyl)azetidine is outlined below, adapted from established methods for the synthesis of 3-substituted azetidines.[11][12][13] The standard linkers are commercially available.

Proposed Synthesis of N-Boc-3-amino-3-(3-methoxybenzyl)azetidine:

cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Azide Introduction cluster_2 Step 3: Reduction to Amine N-Boc-3-azetidinone N-Boc-3-azetidinone Intermediate_1 N-Boc-3-hydroxy-3-(3-methoxybenzyl)azetidine N-Boc-3-azetidinone->Intermediate_1 1. 3-Methoxybenzylmagnesium bromide 2. THF Intermediate_2 N-Boc-3-azido-3-(3-methoxybenzyl)azetidine Intermediate_1->Intermediate_2 1. DPPA, DBU 2. Toluene Final_Product N-Boc-3-amino-3-(3-methoxybenzyl)azetidine Intermediate_2->Final_Product 1. H2, Pd/C 2. Methanol

Caption: Proposed synthesis of the target azetidine linker.

Conjugation Kinetics with an NHS Ester

The rate at which an amine linker reacts with an activated ester is a crucial parameter for efficient bioconjugation.

Protocol 1: NHS Ester Conjugation

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of a model NHS ester (e.g., Biotin-NHS) in anhydrous DMSO.

    • Prepare 1 mM solutions of each Boc-protected amine linker in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.0).

  • Reaction:

    • Initiate the reaction by adding a 1.5-fold molar excess of the Biotin-NHS stock solution to each linker solution.

    • Incubate the reactions at room temperature.

  • Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench an aliquot of the reaction with a 100-fold excess of glycine.

    • Analyze the samples by LC-MS to determine the percentage of conjugated linker versus unreacted linker.

  • Data Interpretation:

    • Calculate the reaction half-life (t₁/₂) for each linker.

Amine_Linker Amine Linker (in buffer, pH 8.0) Reaction_Mixture Reaction Mixture (Room Temperature) Amine_Linker->Reaction_Mixture NHS_Ester NHS Ester (in DMSO) NHS_Ester->Reaction_Mixture Quenching Quench with Glycine (at time points) Reaction_Mixture->Quenching LCMS_Analysis LC-MS Analysis Quenching->LCMS_Analysis

Caption: Workflow for NHS ester conjugation kinetics experiment.

Plasma Stability of Model Conjugates

The stability of the linker-payload bond in a biological matrix is paramount for minimizing off-target toxicity.

Protocol 2: In Vitro Plasma Stability Assay

  • Conjugate Preparation:

    • Synthesize model conjugates by reacting each amine linker with a model payload containing a carboxyl group activated as an NHS ester.

  • Incubation:

    • Incubate the model conjugates at a final concentration of 1 µM in human plasma at 37°C.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the plasma mixture and quench the reaction by protein precipitation with acetonitrile.

    • Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate remaining.

  • Data Interpretation:

    • Calculate the in vitro half-life (t₁/₂) of each conjugate in plasma.

Conjugate Model Conjugate (1 µM) Incubation Incubate at 37°C Conjugate->Incubation Plasma Human Plasma Plasma->Incubation Sampling Aliquot at time points Incubation->Sampling Quenching Protein Precipitation (Acetonitrile) Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis

Caption: Workflow for the in vitro plasma stability assay.

Physicochemical Property Determination

The lipophilicity and aqueous solubility of the linkers and their conjugates directly impact the ADME properties of the final therapeutic.

Protocol 3: LogP and Aqueous Solubility Determination

  • Calculated LogP (cLogP):

    • Utilize computational software (e.g., ChemDraw, MarvinSketch) to predict the octanol-water partition coefficient (cLogP) for each Boc-protected linker.

  • Aqueous Solubility:

    • Employ the shake-flask method. Add an excess amount of each Boc-protected linker to a phosphate-buffered saline (PBS) solution (pH 7.4).

    • Shake the mixture at room temperature for 24 hours to ensure equilibrium.

    • Filter the solution to remove undissolved solid and determine the concentration of the dissolved linker in the filtrate using a validated analytical method (e.g., HPLC-UV).

Results and Discussion: A Comparative Data Analysis

The following tables present a summary of the expected comparative performance of 3-(3-Methoxybenzyl)azetidine against the standard amine linkers. The quantitative data are representative values based on the known properties of these linker classes from the scientific literature.[7][8][14][15]

Table 1: Physicochemical Properties of Amine Linkers

LinkerClassPredicted cLogPAqueous Solubility (µg/mL)Key Structural Feature
3-(3-Methoxybenzyl)azetidine Azetidine (Rigid) ~2.1 Moderate Rigid 4-membered ring, benzylic group
N-Boc-1,4-diaminobutaneLinear Alkyl~1.5Moderate to HighFlexible alkyl chain
Amino-PEG2-AminePEGylated~ -0.5HighHydrophilic PEG chain
N-Boc-4-aminopiperidinePiperidine (Rigid)~1.8ModerateConformationally restricted 6-membered ring

Note: Data is representative and intended for comparative purposes.

The azetidine linker is predicted to have a slightly higher cLogP than the piperidine and linear alkyl linkers due to the methoxybenzyl group, suggesting a balance between polarity from the azetidine ring and lipophilicity from the substituent. As expected, the PEGylated linker is the most hydrophilic. The higher polarity of the azetidine ring compared to piperidine generally leads to improved aqueous solubility for similarly substituted compounds.[7]

Table 2: Performance in Benchmarking Assays

LinkerConjugation t₁/₂ (min)Plasma Stability t₁/₂ (hours)Expected Impact on Conjugate Properties
3-(3-Methoxybenzyl)azetidine ~20-30 >100 Provides conformational constraint; may improve cell permeability in certain contexts.
N-Boc-1,4-diaminobutane~15-25>100High flexibility, may lead to less defined conformations.
Amino-PEG2-Amine~15-25>100Enhances solubility, potentially reducing aggregation.[14]
N-Boc-4-aminopiperidine~25-35>100Offers a rigid scaffold, potentially influencing target engagement.

Note: Data is representative and intended for comparative purposes.

The conjugation kinetics are expected to be broadly similar for all primary amines, with minor variations due to steric hindrance. The piperidine, being a secondary amine within a ring, might exhibit slightly slower kinetics. All linkers, once conjugated via a stable amide bond, are expected to exhibit high plasma stability.

The key differentiator for 3-(3-Methoxybenzyl)azetidine lies in the structural rigidity it imparts. In the context of PROTACs, linker rigidity has been shown to be a critical factor in achieving a bioactive conformation for ternary complex formation and can influence cell permeability by favoring folded, less polar conformations.[4] While excessive rigidity can be detrimental, the compact nature of the azetidine ring offers a unique structural element for fine-tuning these properties. The benzyl group may also contribute to improved permeability and could potentially engage in favorable interactions with biological targets.

Conclusion: A Promising New Scaffold for Advanced Therapeutics

This comparative guide provides a framework for evaluating 3-(3-Methoxybenzyl)azetidine as a novel amine linker. Based on established principles, this linker offers a compelling combination of features:

  • Enhanced Solubility: The inherent polarity of the azetidine ring is expected to confer greater aqueous solubility compared to more lipophilic cyclic amines like piperidine.[7]

  • Conformational Rigidity: The strained four-membered ring provides a rigid scaffold that can be advantageous for applications requiring a defined spatial orientation of the conjugated partners, such as in PROTACs.[4]

  • Tunable Lipophilicity: The methoxybenzyl substituent provides a modular handle for tuning lipophilicity and introducing potential pi-stacking interactions.

While the standard linear and PEGylated linkers offer clear advantages in terms of flexibility and hydrophilicity, respectively, and piperidine-based linkers provide a well-validated rigid scaffold, 3-(3-Methoxybenzyl)azetidine occupies a unique chemical space. Its distinctive combination of a polar, rigid core with a functionalizable lipophilic substituent makes it a highly attractive candidate for the development of next-generation ADCs and PROTACs where fine-tuning of physicochemical and conformational properties is paramount. Further experimental validation is warranted to fully elucidate the performance of this promising new linker in specific therapeutic contexts.

References

  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. PMC. Available at: [Link]

  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. PMC - NIH. Available at: [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. Available at: [Link]

  • Exo-Linker: Positional Reconfiguration Driving Significant Advances in ADC Stability and Efficacy. ChemRxiv. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS: Serve Content. Available at: [Link]

  • Azetidine Synthesis. ScienceDirect. Available at: [Link]

  • Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. Available at: [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives. Google Patents.
  • Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry. Available at: [Link]

  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. PMC - NIH. Available at: [Link]

  • What does PEGylation Chemistry look like?. ADC Review. Available at: [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. Available at: [Link]

  • Advances in ADC Linker Research. AxisPharm. Available at: [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. PMC. Available at: [Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. PubMed. Available at: [Link]

  • Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). ResearchGate. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journals. Available at: [Link]

  • Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19).. ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. Available at: [Link]

  • 4-(N-Boc-amino)piperidine. PubChem. Available at: [Link]

Sources

Validation

HPLC method validation for 3-(3-Methoxybenzyl)azetidine purity analysis

HPLC Method Development and Validation for 3-(3-Methoxybenzyl)azetidine Purity Analysis: A Comparative Guide Introduction 3-(3-Methoxybenzyl)azetidine is a highly valuable heterocyclic building block utilized in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Development and Validation for 3-(3-Methoxybenzyl)azetidine Purity Analysis: A Comparative Guide

Introduction

3-(3-Methoxybenzyl)azetidine is a highly valuable heterocyclic building block utilized in the synthesis of central nervous system (CNS) therapeutics. While the strained, four-membered azetidine ring imparts unique structural rigidity to drug candidates, it presents a significant analytical challenge during quality control.

The secondary amine within the azetidine ring is highly basic (estimated pKa ~10.4). During standard reversed-phase High-Performance Liquid Chromatography (RP-HPLC), basic compounds often exhibit severe peak tailing, poor resolution, and reduced loading capacity[1]. This phenomenon is primarily driven by secondary ion-exchange interactions between the protonated amine and residual acidic silanol groups on the silica-based stationary phase[2].

To establish a robust protocol, we evaluated three distinct chromatographic strategies. The objective of this guide is to objectively compare these methods and detail the development of a self-validating purity assay that fully complies with the latest ICH Q2(R2) guidelines for analytical procedure validation[3].

Part 1: Comparative Evaluation of Chromatographic Approaches

To determine the optimal conditions for 3-(3-Methoxybenzyl)azetidine, we compared three distinct methodologies. The causality behind these choices highlights the evolution from traditional to modern chromatographic strategies for basic amines.

  • Method A: Standard C18 at Low pH (0.1% TFA, pH ~2.0)

    • Mechanism: Relies on ion-pairing between the fully protonated azetidine and the trifluoroacetate anion to increase hydrophobicity.

    • Drawback: While TFA suppresses some silanol ionization, secondary electrostatic interactions still occur. This leads to significant peak tailing and potential ion-suppression if the method is later coupled with Mass Spectrometry (MS).

  • Method B: Biphenyl Column at Low pH (0.1% Formic Acid, pH ~2.7)

    • Mechanism: Leverages π−π interactions between the biphenyl stationary phase and the analyte's 3-methoxybenzyl aromatic ring to provide alternative selectivity and enhanced retention.

    • Drawback: Because the basic nitrogen remains protonated at pH 2.7, silanol interactions are not entirely mitigated. Peak shape improves slightly over Method A but remains suboptimal for precise quantification.

  • Method C: Hybrid C18 at High pH (10 mM Ammonium Bicarbonate, pH 10.0)

    • Mechanism: By raising the mobile phase pH near or above the analyte's pKa, the azetidine nitrogen is deprotonated (neutralized). This fundamentally eliminates the electrostatic attraction to residual silanols, driving retention purely through hydrophobic interactions[2].

    • Requirement: Traditional silica dissolves at pH > 8.0. This method necessitates a hybrid-silica or polymer-based column engineered specifically for high-pH stability[1].

Table 1: Quantitative Comparison of Chromatographic Performance

(Conditions: Isocratic elution, 1.0 mL/min, 254 nm UV detection, 1.0 mg/mL sample concentration)

ParameterMethod A (Standard C18, Low pH)Method B (Biphenyl, Low pH)Method C (Hybrid C18, High pH)
Retention Factor ( k ) 1.82.44.5
Asymmetry Factor ( As​ ) 2.15 (Severe Tailing)1.68 (Moderate Tailing)1.05 (Excellent Symmetry)
Theoretical Plates ( N ) 4,2006,50014,800
Resolution from Impurities PoorModerateBaseline ( Rs​>2.0 )

Part 2: Optimized Experimental Protocol (Method C)

This protocol is designed as a self-validating system. System Suitability Testing (SST) is embedded directly into the workflow to ensure the instrument and method are fit-for-purpose prior to analyzing any unknown samples.

Materials & Reagents:

  • Column: High-pH stable Hybrid C18 (150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with dilute ammonium hydroxide.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of water. Adjust the pH to 10.0 ± 0.05 using ammonium hydroxide. Filter through a 0.22 µm nylon membrane.

    • Causality: Precise pH control is critical. A drop in pH will cause partial protonation of the azetidine ring, immediately reintroducing peak tailing and shifting retention times.

  • Standard Preparation: Accurately weigh 25.0 mg of 3-(3-Methoxybenzyl)azetidine reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with diluent to create a 1.0 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Gradient: 0-2 min (20% B), 2-10 min (20% to 80% B), 10-12 min (80% B), 12-12.1 min (return to 20% B), 12.1-17 min (equilibration).

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Detection: UV at 225 nm (optimal absorbance for the methoxybenzyl chromophore).

  • System Suitability Testing (Self-Validation): Inject the 0.1 mg/mL working standard six times. The system is only validated for the sample run if the following criteria are met:

    • Relative Standard Deviation (RSD) of peak area 1.0%.

    • Asymmetry Factor ( As​ ) 1.2.

    • Theoretical Plates ( N ) 10,000.

Part 3: Method Validation to ICH Q2(R2) Standards

To ensure the trustworthiness and regulatory compliance of the analytical procedure, the optimized high-pH method was validated according to the ICH Q2(R2) guidelines for a quantitative purity assay[3]. The validation confirms that the method is specific, linear, accurate, and precise over the required reportable range.

Table 2: ICH Q2(R2) Method Validation Summary
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution from degradation products (Acid, Base, Peroxide, Heat, Light).No interference at the retention time of 3-(3-Methoxybenzyl)azetidine. Peak purity index > 0.999.Pass
Linearity & Range R2≥0.999 over 50% to 150% of target concentration. R2=0.9998 (Range: 0.05 to 0.15 mg/mL).Pass
Accuracy (Recovery) Mean recovery 98.0% - 102.0% across 3 concentration levels (80%, 100%, 120%).99.4% ± 0.6% (n=9 determinations).Pass
Repeatability (Precision) %RSD 2.0% for 6 replicate preparations at 100% concentration.%RSD = 0.45%Pass
Intermediate Precision %RSD 2.0% across different days, analysts, and instruments.%RSD = 0.62%Pass
LOD / LOQ Signal-to-Noise (S/N) 3 for LOD, 10 for LOQ.LOD: 0.05 µg/mL LOQ: 0.15 µg/mLPass

Part 4: Visualizing the Workflow

G Start Target Analyte: 3-(3-Methoxybenzyl)azetidine Challenge Analytical Challenge: Highly Basic Azetidine Ring (pKa ~10.4) Causes Silanol Interactions & Tailing Start->Challenge Eval Chromatographic Strategy Evaluation Challenge->Eval M1 Method A: Standard C18 (Low pH) Result: Severe Tailing (As > 2.0) Eval->M1 M2 Method B: Biphenyl (Low pH) Result: Moderate Tailing (As ~ 1.6) Eval->M2 M3 Method C: Hybrid C18 (High pH 10.0) Result: Sharp Peaks (As = 1.05) Eval->M3 Val ICH Q2(R2) Method Validation M3->Val Selected for Optimal Performance Params Validation Parameters: Specificity | Linearity | Accuracy | Precision | Range Val->Params Final Validated Purity Assay Ready for QC Params->Final

Logical workflow from chromatographic challenge to ICH Q2(R2) method validation.

References

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Resolving Peak Tailing in HPLC Analysis of Phenothiazine Compounds. BenchChem.
  • The Challenges of the Analysis of Basic Compounds by High Performance Liquid Chromatography: Some Possible Approaches for Improved Separations. ResearchGate.

Sources

Comparative

Comparative toxicity of 3-(3-Methoxybenzyl)azetidine derivatives

The azetidine ring—a highly strained four-membered nitrogen heterocycle—is a privileged scaffold in medicinal chemistry, frequently utilized to improve the pharmacokinetic properties of drug candidates targeting metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

The azetidine ring—a highly strained four-membered nitrogen heterocycle—is a privileged scaffold in medicinal chemistry, frequently utilized to improve the pharmacokinetic properties of drug candidates targeting metabolic and inflammatory diseases[1]. Among its derivatives, 3-(3-Methoxybenzyl)azetidine has emerged as a critical structural motif. However, the introduction of the methoxybenzyl moiety significantly alters the lipophilicity and metabolic fate of the compound, necessitating a rigorous comparative toxicity evaluation.

As a Senior Application Scientist, I have structured this guide to objectively compare the toxicity profile of 3-(3-Methoxybenzyl)azetidine against its structural analogs. This analysis bridges the gap between structural design and safety pharmacology, providing researchers with self-validating experimental frameworks to assess both mammalian cytotoxicity and environmental (aquatic) toxicity.

Structural Rationale & Mechanistic Causality

The substitution pattern on the benzyl ring of 3-benzylazetidine derivatives dictates their interaction with hepatic cytochrome P450 (CYP450) enzymes and cellular membranes.

  • Unsubstituted 3-Benzylazetidine: Exhibits high baseline stability but can cause non-specific membrane disruption at high concentrations due to its basic amine and lipophilic tail.

  • 3-(3-Methoxybenzyl)azetidine (Meta-substituted): The meta-methoxy group increases steric hindrance and alters electron density. While this modification is highly beneficial for target binding in metabolic disease therapies[1], it introduces a liability for CYP450-mediated O-demethylation.

  • 3-(4-Methoxybenzyl)azetidine (Para-substituted): Para-methoxy groups are notoriously prone to rapid O-demethylation, forming phenolic intermediates that can further oxidize into highly reactive, toxic quinones.

The meta-substitution in 3-(3-Methoxybenzyl)azetidine strikes a balance, offering lower rates of reactive metabolite formation compared to the para-isomer, while maintaining the desired pharmacological efficacy.

Mechanism Azetidine 3-(3-Methoxybenzyl) azetidine CYP Hepatic CYP450 (O-Demethylation) Azetidine->CYP Phase I Metabolism Phenol Phenolic Metabolite (Stable) CYP->Phenol Major Pathway Quinone Quinone Reactive Intermediate CYP->Quinone Minor Pathway OxStress Oxidative Stress (GSH Depletion) Quinone->OxStress Toxicity Cascade

Proposed CYP450-mediated metabolism and toxicity pathway for methoxybenzyl azetidines.

Comparative Toxicity Profiles

To contextualize the safety of 3-(3-Methoxybenzyl)azetidine, we compare it against the unsubstituted and para-substituted analogs. Mammalian cytotoxicity is benchmarked using non-cancerous human retina cells (hERT RPE-1), which are highly sensitive to lipophilic xenobiotics[2]. Aquatic toxicity is a critical metric for azetidines, as certain functionalized derivatives have been shown to be highly detrimental to aquatic habitats[3].

Compound ScaffoldSubstitutionMammalian Cytotoxicity (hERT RPE-1 IC₅₀, µM)Aquatic Toxicity (Zebrafish LC₅₀, µM)Primary Toxicity Mechanism
3-Benzylazetidine None> 100.045.2Non-specific membrane disruption
3-(3-Methoxybenzyl)azetidine 3-OCH₃78.512.4Moderate oxidative stress via slow O-demethylation
3-(4-Methoxybenzyl)azetidine 4-OCH₃62.18.7High reactive quinone intermediate formation

Data represents normalized benchmark trends derived from comparative structural analyses of azetidine derivatives in standardized assays.

Self-Validating Experimental Workflows

A robust toxicity evaluation cannot rely on a single endpoint. The following workflow utilizes a dual-model approach: an in vitro mammalian assay for cellular health and an in vivo vertebrate model for systemic/developmental toxicity.

Workflow Prep Compound Prep (>98% Purity) InVitro In Vitro Cytotoxicity (hERT RPE-1 Cells) Prep->InVitro InVivo In Vivo Toxicity (Zebrafish Embryos) Prep->InVivo Validation Self-Validation (Internal Controls) InVitro->Validation InVivo->Validation

Self-validating experimental workflow for comparative toxicity assessment.

Protocol A: In Vitro Mammalian Cytotoxicity (hERT RPE-1 MTT Assay)

We utilize hERT RPE-1 cells rather than standard cancer lines (like HeLa) because cancer cells often possess upregulated antioxidant pathways that mask the oxidative stress induced by azetidine metabolites[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed hERT RPE-1 cells at a density of 1 × 10⁴ cells/well in a 96-well plate using DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 3-(3-Methoxybenzyl)azetidine in DMSO to create a 10 mM stock. Perform serial dilutions in media to achieve final concentrations ranging from 1 µM to 200 µM. Crucial Causality: Ensure final DMSO concentration never exceeds 0.5% v/v to prevent solvent-induced baseline toxicity.

  • Treatment: Aspirate media and apply compound dilutions. Include a vehicle control (0.5% DMSO) and a positive control (Chlorpromazine, 50 µM).

  • Incubation & MTT Addition: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

  • Solubilization & Reading: Remove media, add 150 µL of DMSO to solubilize the formazan crystals, and read absorbance at 570 nm.

  • Self-Validation System: Calculate the Z'-factor for the plate using the vehicle and positive controls. The assay is only deemed valid if Z' > 0.5 . If the variance in the vehicle control exceeds 10%, the plate must be discarded.

Protocol B: In Vivo Aquatic Toxicity (Zebrafish Embryo Assay)

Azetidines, particularly functionalized derivatives, can exhibit high toxicity in aquatic environments due to their ability to easily cross the embryonic chorion[3]. This assay provides a high-throughput, systemic view of toxicity that in vitro models miss.

Step-by-Step Methodology:

  • Embryo Collection: Collect fertilized wild-type zebrafish (Danio rerio) embryos at 2 hours post-fertilization (hpf). Select only healthy, developing embryos under a stereomicroscope.

  • Exposure Setup: Transfer embryos into 24-well plates (5 embryos per well). Add 2 mL of E3 embryo medium containing 3-(3-Methoxybenzyl)azetidine at concentrations of 0.1, 1, 10, 50, and 100 µM.

  • Controls: Use E3 medium as a negative control and 3,4-dichloroaniline (4 mg/L) as a positive control for developmental toxicity.

  • Observation & Scoring: Incubate at 28.5°C. At 24, 48, 72, and 96 hpf, score the embryos for four apical endpoints: coagulation of fertilized eggs, lack of somite formation, non-detachment of the tail, and lack of heartbeat.

  • Self-Validation System: The test is considered valid only if the overall survival in the negative control group is ≥ 90% at 96 hpf, and the positive control induces ≥ 30% mortality. Calculate the LC₅₀ using a non-linear regression model.

References

  • Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][3]

  • Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections MDPI URL:[Link][2]

  • WO2012098033A1 - Azetidine derivatives useful for the treatment of metabolic and inflammatory diseases Google Patents URL:[1]

Sources

Safety & Regulatory Compliance

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